2,4-diethylaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSJCFMDVCGSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163604 | |
| Record name | Benzenamine, 2,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14719-47-2 | |
| Record name | Benzenamine, 2,4-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014719472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Diethylaniline from m-Diethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust, two-step synthetic pathway for the preparation of 2,4-diethylaniline, a valuable intermediate in pharmaceutical and chemical research, starting from commercially available m-diethylbenzene. The synthesis involves the regioselective nitration of the aromatic ring followed by the reduction of the resulting nitro group to the corresponding aniline (B41778). This document provides detailed experimental protocols, tabulated quantitative data derived from analogous transformations, and visual representations of the synthetic workflow to ensure clarity and reproducibility.
Synthetic Overview
The synthesis of this compound from m-diethylbenzene is achieved through a sequential nitration and reduction process. The ethyl groups on the m-diethylbenzene ring are ortho, para-directing activators. Consequently, electrophilic nitration favors substitution at the positions ortho and para to these groups, leading to the formation of 2,4-diethylnitrobenzene as the major product. Subsequent reduction of the nitro group yields the target compound, this compound.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis. It is important to note that while the methodologies are well-established, the presented yields are based on analogous reactions due to a lack of published data for this specific reaction sequence.
Table 1: Quantitative Data for the Nitration of m-Diethylbenzene
| Parameter | Value/Range | Notes |
| Reactants | ||
| m-Diethylbenzene | 1.0 eq | Starting material |
| Concentrated Nitric Acid (68%) | 1.1 - 1.5 eq | Nitrating agent |
| Concentrated Sulfuric Acid (98%) | 1.5 - 2.0 eq | Catalyst |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Critical to control exotherm and prevent dinitration |
| Reaction Time | 1 - 2 hours | Monitored by TLC |
| Yield | ||
| Estimated Yield of 2,4-Diethylnitrobenzene | 75 - 85% | Based on nitration of similar dialkylbenzenes |
Table 2: Quantitative Data for the Reduction of 2,4-Diethylnitrobenzene
| Parameter | Value/Range | Notes |
| Reactants | ||
| 2,4-Diethylnitrobenzene | 1.0 eq | Intermediate from Step 1 |
| Iron Powder | 3.0 - 5.0 eq | Reducing agent |
| Concentrated Hydrochloric Acid | 0.1 - 0.2 eq (catalytic) | To activate the iron |
| Solvent (Ethanol/Water) | 5 - 10 mL/g of substrate | To facilitate the reaction |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C (Reflux) | |
| Reaction Time | 2 - 4 hours | Monitored by TLC |
| Yield | ||
| Estimated Yield of this compound | 85 - 95% | Based on similar Bechamp reductions[1][2][3] |
Experimental Protocols
Step 1: Synthesis of 2,4-Diethylnitrobenzene via Nitration of m-Diethylbenzene
This protocol is adapted from standard procedures for the nitration of activated aromatic compounds.[4]
Materials:
-
m-Diethylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (1.5 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add m-diethylbenzene (1.0 eq) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (0.5 eq) and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of m-diethylbenzene in sulfuric acid over a period of 30-60 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-diethylnitrobenzene as a yellow oil. The product can be purified further by vacuum distillation.
Step 2: Synthesis of this compound via Reduction of 2,4-Diethylnitrobenzene
This protocol employs the Bechamp reduction, a classic and effective method for converting aromatic nitro compounds to anilines using iron powder in an acidic medium.[1][2][3]
Materials:
-
2,4-Diethylnitrobenzene
-
Iron powder (<100 mesh)
-
Water
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521) solution (2 M)
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-diethylnitrobenzene (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).
-
Add iron powder (4.0 eq) to the mixture.
-
With stirring, add a catalytic amount of concentrated hydrochloric acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washes and remove the ethanol under reduced pressure.
-
To the remaining aqueous solution, add ethyl acetate and basify with 2 M sodium hydroxide solution until the pH is >10 to precipitate any remaining iron hydroxides and ensure the aniline is in its free base form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude this compound. The product can be purified by vacuum distillation.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedures.
Caption: Overall synthetic pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
References
- 1. The reduction of nitro compounds is most preferred in the presence of [allen.in]
- 2. organic chemistry - Preference for tin or iron in the reduction of nitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 2,4-Diethylaniline via Nitration and Reduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-diethylaniline, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis involves a two-step process: the regioselective nitration of 1,3-diethylbenzene (B91504) to form 2,4-diethyl-1-nitrobenzene (B3035581), followed by the reduction of the nitro group to yield the target aniline (B41778). This document details the experimental protocols, presents quantitative data, and visualizes the synthetic workflow.
Introduction
This compound is a substituted aromatic amine that serves as a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its structure, featuring two ethyl groups on the aniline ring, imparts specific lipophilic and steric properties to the final products. The synthesis route described herein is a classic and reliable method for the preparation of substituted anilines.
The overall synthetic pathway is depicted below:
Caption: Overall synthetic workflow for this compound.
Step 1: Nitration of 1,3-Diethylbenzene
The first step involves the electrophilic aromatic substitution of 1,3-diethylbenzene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The ethyl groups are ortho-, para-directing activators. Due to steric hindrance from the adjacent ethyl group at the 2-position, the nitration is expected to occur predominantly at the 4-position, yielding 2,4-diethyl-1-nitrobenzene.
Experimental Protocol
Materials:
-
1,3-Diethylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (B109758) (or Diethyl Ether)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to prepare the nitrating mixture.
-
To this mixture, add 1,3-diethylbenzene dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-diethyl-1-nitrobenzene.
-
The crude product can be purified by vacuum distillation.
Quantitative Data
| Parameter | Value |
| Reactant Ratios | 1,3-Diethylbenzene : Nitric Acid : Sulfuric Acid (molar ratio) = 1 : 1.1 : 2 |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 85-95% (of 2,4-diethyl-1-nitrobenzene) |
Step 2: Reduction of 2,4-Diethyl-1-nitrobenzene
The second step is the reduction of the nitro group of 2,4-diethyl-1-nitrobenzene to an amino group to form this compound. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction with metals in acidic media.
Experimental Protocols
Two common and effective methods for the reduction are provided below.
Method A: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation.
Materials:
-
2,4-Diethyl-1-nitrobenzene
-
Ethanol (or Methanol)
-
Palladium on Carbon (5% or 10% Pd/C)
-
Hydrogen Gas
Procedure:
-
Dissolve 2,4-diethyl-1-nitrobenzene in ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon or in a Parr hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Method B: Chemical Reduction with Iron in Acidic Medium
Reduction with iron scrap and hydrochloric acid is a preferred method in many instances because the FeCl_2 formed gets hydrolyzed to release hydrochloric acid during the reaction, meaning only a small amount of acid is needed to initiate the process.[1][2]
Caption: Workflow for chemical reduction with Fe/HCl.
Materials:
-
2,4-Diethyl-1-nitrobenzene
-
Iron Powder (or Iron Filings)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521) Solution
-
Diethyl Ether (or Dichloromethane)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, prepare a mixture of 2,4-diethyl-1-nitrobenzene, iron powder, ethanol, and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Add a small amount of concentrated hydrochloric acid to initiate the reaction.
-
Continue refluxing and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a concentrated solution of sodium hydroxide until the mixture is strongly basic (pH > 10) to precipitate iron hydroxides.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether or dichloromethane.
-
Separate the organic layer of the filtrate and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Quantitative Data
| Parameter | Catalytic Hydrogenation | Chemical Reduction (Fe/HCl) |
| Reactant Ratios | Nitroarene : Pd/C (w/w) = 1 : 0.01-0.05 | Nitroarene : Fe : HCl (molar ratio) = 1 : 3-5 : 0.1-0.2 |
| Reaction Temperature | Room Temperature | Reflux (approx. 80-100 °C) |
| Reaction Time | 2-6 hours | 2-4 hours |
| Typical Yield | >95% | 85-95% |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~245-247 °C (at atmospheric pressure) |
Spectroscopic Data (Predicted/Reference)
While specific experimental spectra for this compound are not widely published, the following are expected chemical shifts based on the analysis of similar structures like 2,4-dimethylaniline.
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.8-7.0 ppm: (m, 3H, Ar-H)
-
δ 3.6 ppm: (br s, 2H, -NH₂)
-
δ 2.4-2.6 ppm: (q, 4H, Ar-CH₂CH₃)
-
δ 1.1-1.3 ppm: (t, 6H, Ar-CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~143 ppm: (C-NH₂)
-
δ ~135 ppm: (C-Et)
-
δ ~128 ppm: (C-Et)
-
δ ~127 ppm: (Ar-CH)
-
δ ~118 ppm: (Ar-CH)
-
δ ~115 ppm: (Ar-CH)
-
δ ~28 ppm: (Ar-CH₂)
-
δ ~23 ppm: (Ar-CH₂)
-
δ ~14 ppm: (CH₃)
-
δ ~13 ppm: (CH₃)
Mass Spectrometry (GC-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 149, with characteristic fragmentation patterns including the loss of a methyl group (m/z = 134) and an ethyl group (m/z = 120).
Conclusion
The synthesis of this compound via the nitration of 1,3-diethylbenzene and subsequent reduction of the nitro intermediate is a robust and high-yielding process. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving high regioselectivity and yield. The choice of reduction method can be adapted based on the available laboratory equipment and desired purity of the final product. This technical guide provides researchers and professionals with the necessary information to successfully synthesize and characterize this important chemical intermediate.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2,4-diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a wide range of commercially important compounds, including pharmaceuticals, agrochemicals, and dyes. 2,4-diethylaniline, with its unique substitution pattern, presents an interesting case for studying the principles of electrophilic aromatic substitution (EAS). The interplay of the activating and directing effects of the amino and ethyl groups governs the regioselectivity and reactivity of the aromatic ring. This guide provides a comprehensive overview of the electrophilic aromatic substitution on this compound, including reaction mechanisms, directing effects, and detailed experimental considerations for key EAS reactions.
Core Principles: Reactivity and Regioselectivity
The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of two electron-donating groups: the amino group (-NH₂) and two ethyl groups (-CH₂CH₃).[1][2] Both the amino and alkyl groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.[3][4][5][6][7]
In the case of this compound, the positions are influenced as follows:
-
Amino group (-NH₂) at C1: Strongly activating and directs to positions 2, 4, and 6.
-
Ethyl group (-CH₂CH₃) at C2: Activating and directs to positions 1, 3, and 5.
-
Ethyl group (-CH₂CH₃) at C4: Activating and directs to positions 1, 3, and 5.
Considering the positions already substituted (1, 2, and 4), the available positions for electrophilic attack are 3, 5, and 6. The directing effects of the substituents on these available positions are:
-
Position 3: Activated by the ethyl group at C2 and the ethyl group at C4.
-
Position 5: Activated by the ethyl group at C2 and the ethyl group at C4.
-
Position 6: Strongly activated by the amino group at C1 (ortho) and deactivated by the ethyl group at C2 (meta).
The powerful ortho, para-directing effect of the amino group is the dominant factor. Therefore, electrophilic substitution is expected to occur predominantly at the position ortho to the amino group, which is position 6 . Steric hindrance from the adjacent ethyl group at position 2 might slightly disfavor this position, but the electronic activation by the amino group is generally overriding. Substitution at positions 3 and 5 is less likely due to the weaker directing effect of the alkyl groups compared to the amino group.
Key Electrophilic Aromatic Substitution Reactions
This section details the major electrophilic aromatic substitution reactions as they apply to this compound. While specific data for this compound is limited, protocols for closely related compounds provide valuable insights into the expected reaction conditions and outcomes.
Halogenation
Halogenation of anilines is typically a rapid reaction that does not require a Lewis acid catalyst due to the highly activated nature of the ring.
Predicted Major Product: 6-Bromo-2,4-diethylaniline
Experimental Protocol: Bromination of 2,4-dimethylaniline (B123086) (Analogous Compound)
A representative protocol for the bromination of the structurally similar 2,4-dimethylaniline is presented below.[8]
Materials:
-
2,4-dimethylaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve 2,4-dimethylaniline in dichloromethane.
-
Slowly add N-bromosuccinimide (1.0 equivalent) to the solution at room temperature.
-
Stir the reaction mixture for 90 minutes.
-
Remove the solvent under reduced pressure.
-
Add water and dichloromethane to the residue and transfer to a separatory funnel.
-
Separate the organic layer and wash sequentially with water, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
The product can be further purified by sublimation.[8]
Quantitative Data for Bromination of 2,4-dimethylaniline [8]
| Reactant | Reagent | Solvent | Time | Temperature | Yield |
| 2,4-dimethylaniline | N-Bromosuccinimide | Dichloromethane | 90 min | Room Temp. | 83.42% |
Nitration
Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group.[9][10] This can lead to a mixture of products and reduced reactivity. To achieve regioselective nitration, protection of the amino group is often employed.
Predicted Major Product (with protection-deprotection): 6-Nitro-2,4-diethylaniline or 5-Nitro-2,4-diethylaniline depending on the directing group influence after protection. With a bulky protecting group, substitution at the less sterically hindered position 5 might be favored.
Experimental Protocol: Nitration of 2,6-diethylaniline (B152787) via a Tosylamide Protecting Group (Analogous Compound) [9]
This two-step procedure involves the protection of the amino group as a p-toluenesulfonamide, followed by nitration and deprotection.
Step 1: Protection of the Amino Group
Materials:
-
2,6-diethylaniline
-
p-Toluenesulfonyl chloride (TsCl)
-
Ice
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Dissolve 2,6-diethylaniline in dry pyridine and cool in an ice-salt bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents).
-
Allow the mixture to stir at room temperature overnight.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol.
Step 2: Nitration and Deprotection
Materials:
-
N-(2,6-diethylphenyl)-p-toluenesulfonamide
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Acetic acid
-
Ice-water mixture
-
Ethyl acetate
Procedure:
-
Dissolve the protected aniline in a mixture of acetic acid and concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature.
-
After the addition is complete, stir the reaction for a specified time while monitoring with TLC.
-
For deprotection, dissolve the resulting N-(4-nitro-2,6-diethylphenyl)-p-toluenesulfonamide in concentrated sulfuric acid.
-
Heat the mixture (e.g., 50°C for 1 hour).
-
Carefully pour the mixture into an ice-water mixture to precipitate the 4-nitro-2,6-diethylaniline.
-
Collect the solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethyl acetate.
Quantitative Data for Nitration of N,N-dimethylaniline (Illustrative) [3]
| Reactant | Reagents | Temperature | Yield (m-nitro) | Yield (p-nitro) |
| N,N-dimethylaniline | HNO₃, H₂SO₄ | 5-10°C | 56-63% | 14-18% |
Sulfonation
Sulfonation of anilines typically yields the para-substituted product. The reaction can be carried out using concentrated or fuming sulfuric acid.
Predicted Major Product: this compound-6-sulfonic acid or this compound-5-sulfonic acid.
Experimental Protocol: Sulfonation of 2-methoxy-5-methylaniline (B41322) (Analogous Compound) [11]
Materials:
-
2-methoxy-5-methylaniline
-
100% Sulfuric acid
-
Ice
Procedure:
-
To 260 ml of 100% sulfuric acid, add 137 g (1 mol) of 2-methoxy-5-methylaniline over 30 minutes with stirring and cooling in an ice bath.
-
Heat the reaction mixture to 100°C for 13 hours.
-
Pour the reaction mixture onto 716 g of ice.
-
Filter the precipitate and wash with 700 ml of water.
Quantitative Data for Sulfonation of 2-methoxy-5-methylaniline [11]
| Reactant | Reagent | Temperature | Time | Yield |
| 2-methoxy-5-methylaniline | 100% H₂SO₄ | 100°C | 13 h | 83% |
Friedel-Crafts Acylation
Friedel-Crafts reactions are generally not successful with anilines. The lone pair of electrons on the nitrogen of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[12] To perform a Friedel-Crafts acylation, the amino group must first be protected, typically as an amide. The acylation would then proceed, followed by deprotection of the amino group.
Predicted Major Product (with protection-deprotection): An acylated derivative, likely at position 6.
General Experimental Workflow: Friedel-Crafts Acylation of a Protected Aniline
This workflow outlines the general steps required.
Step 1: Protection of the Amino Group
-
React this compound with an acylating agent (e.g., acetic anhydride) to form the corresponding acetanilide. This moderates the reactivity of the amino group and prevents its reaction with the Lewis acid.
Step 2: Friedel-Crafts Acylation
-
React the protected aniline with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).[5][6][13] The reaction is typically carried out in an inert solvent.
Step 3: Deprotection of the Amino Group
-
Hydrolyze the amide back to the free amino group, typically under acidic or basic conditions.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Directing effects in the electrophilic aromatic substitution of this compound.
Experimental Workflows
Caption: Workflow for the regioselective nitration of this compound via a protection strategy.
Conclusion
The electrophilic aromatic substitution of this compound is a prime example of how substituent effects dictate the outcome of chemical reactions. The strong activating and ortho, para-directing nature of the amino group, in concert with the activating effects of the two ethyl groups, renders the aromatic ring highly susceptible to electrophilic attack, primarily at the 6-position. While direct electrophilic substitution can be achieved for reactions like halogenation, more sensitive reactions such as nitration and Friedel-Crafts acylation necessitate the use of a protecting group strategy to control regioselectivity and prevent undesirable side reactions. The experimental protocols and data presented, drawn from closely related aniline derivatives, provide a solid foundation for researchers and drug development professionals to design and execute synthetic routes involving this compound and its derivatives. Further empirical studies on this compound itself would be invaluable to refine these procedures and fully elucidate its reactivity profile.
References
- 1. orgsyn.org [orgsyn.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
physical and chemical properties of 2,4-diethylaniline
An In-depth Technical Guide to 2,4-Diethylaniline: Core Physical and Chemical Properties for Researchers
Introduction
This compound is an aromatic organic compound belonging to the substituted aniline (B41778) family. Characterized by an aniline core with two ethyl groups at the 2 and 4 positions of the benzene (B151609) ring, this primary aromatic amine serves as a valuable building block in organic synthesis. Its structural features—a nucleophilic amino group and an activated aromatic ring—make it a versatile precursor for the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14719-47-2 | [1][2] |
| Molecular Formula | C10H15N | [2][3] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| Appearance | Colorless to yellowish liquid | Inferred from[4] |
| Boiling Point | 244 °C at 760 mmHg | [2] |
| Density | 0.948 g/cm³ | [2] |
| Flash Point | 103.7 °C | [2] |
| Vapor Pressure | 0.0311 mmHg at 25°C | [2] |
| Refractive Index | 1.542 | [2] |
| LogP | 2.97480 | [2] |
| PSA (Polar Surface Area) | 26.02 Ų | [2] |
Chemical Reactivity and Characteristics
The chemical behavior of this compound is primarily dictated by the presence of the amino (-NH₂) group and the two electron-donating ethyl groups on the aromatic ring.
-
Basicity : The amino group imparts basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton. The electron-donating nature of the two ethyl groups increases the electron density on the nitrogen, making this compound more basic than aniline itself.
-
Nucleophilicity : The nitrogen atom's lone pair also makes the molecule a potent nucleophile, allowing it to react with a variety of electrophiles. Common reactions at the nitrogen center include acylation, alkylation, and sulfonylation.[1]
-
Electrophilic Aromatic Substitution : The amino and ethyl groups are activating and ortho-, para-directing substituents.[5] This makes the aromatic ring highly susceptible to electrophilic attack. Given the substitution pattern, the primary positions for further substitution are the 3, 5, and 6 positions. Steric hindrance from the ethyl group at position 2 may influence the regioselectivity of incoming electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.[1][5]
-
Diazotization : As a primary aromatic amine, this compound readily undergoes diazotization.[1] This reaction involves treating the amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[6][7] These diazonium salts are highly versatile synthetic intermediates that can be converted into a wide range of functional groups.[1][7]
Spectroscopic Data
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Signals in the downfield region (δ 6.5-7.5 ppm).[1] The three aromatic protons would appear as distinct signals with splitting patterns determined by their coupling. - Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O. - Ethyl Protons (-CH₂CH₃): Two sets of signals, each consisting of a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, in the upfield region. The two ethyl groups may have slightly different chemical shifts due to their distinct positions on the ring.[1] |
| ¹³C NMR | - Aromatic Carbons: Six signals in the δ 110-150 ppm region. The carbon attached to the amino group (C1) would be significantly deshielded (δ ~140-150 ppm).[1] The carbons bearing the ethyl groups (C2 and C4) would also be distinct. - Ethyl Carbons: Two signals for the methylene carbons and two signals for the methyl carbons in the upfield region. |
| IR Spectroscopy | - N-H Stretching: Two characteristic bands for a primary amine in the 3300-3500 cm⁻¹ region.[8] - C-H Stretching (Aromatic): Bands typically above 3000 cm⁻¹. - C-H Stretching (Aliphatic): Bands typically below 3000 cm⁻¹. - C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 149). - Fragmentation: Common fragmentation patterns would involve the loss of a methyl group (M-15) or an ethyl group (M-29) from the alkyl substituents.[1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a key reaction of this compound.
Synthesis of this compound via Reduction
A common route for the synthesis of substituted anilines is the reduction of the corresponding nitro compound.
-
Objective: To synthesize this compound by the reduction of 2,4-diethyl-1-nitrobenzene (B3035581).
-
Principle: The nitro group (-NO₂) is reduced to a primary amino group (-NH₂) using a suitable reducing agent, such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl), or via catalytic hydrogenation.
-
Materials:
-
2,4-diethyl-1-nitrobenzene
-
Granulated Tin (Sn) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 30%)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Distilled water
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-diethyl-1-nitrobenzene and granulated tin (or iron powder).
-
Acid Addition: Slowly add concentrated hydrochloric acid to the flask in portions. The reaction is exothermic and may require cooling in an ice bath to maintain control.
-
Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux with continuous stirring for several hours until the reaction is complete (monitored by TLC).
-
Basification: Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). This will precipitate tin or iron hydroxides and liberate the free aniline.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Washing & Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
-
Caption: General workflow for the synthesis of this compound.
Diazotization of this compound
This protocol outlines the formation of a diazonium salt from this compound, a key intermediate for further functionalization.
-
Objective: To prepare 2,4-diethylbenzenediazonium chloride in situ for subsequent reactions (e.g., Sandmeyer reaction).
-
Principle: A primary aromatic amine reacts with in situ generated nitrous acid at 0-5 °C to form a thermally unstable diazonium salt.[6]
-
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
-
Procedure:
-
Amine Salt Formation: In a beaker or flask, dissolve this compound in a mixture of concentrated hydrochloric acid and water. Cool the solution in an ice-salt bath to 0-5 °C with constant stirring. The aniline hydrochloride salt may precipitate as a fine slurry.[6]
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite in cold distilled water.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline salt suspension. Maintain the temperature strictly between 0 °C and 5 °C throughout the addition.[6] The addition should be slow to prevent a rise in temperature and decomposition of the product.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.
-
Usage: The resulting cold solution of 2,4-diethylbenzenediazonium chloride is unstable and should be used immediately in the next synthetic step without isolation.
-
Caption: Workflow for the diazotization of this compound.
Logical Relationships in Reactivity
The reactivity of the this compound ring in electrophilic substitution is governed by the interplay of electronic and steric effects of its substituents.
References
- 1. This compound | 14719-47-2 | Benchchem [benchchem.com]
- 2. This compound | CAS#:14719-47-2 | Chemsrc [chemsrc.com]
- 3. PubChemLite - this compound (C10H15N) [pubchemlite.lcsb.uni.lu]
- 4. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Amine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,4-Diethylaniline (CAS: 14719-47-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-diethylaniline, a substituted aromatic amine of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages data from closely related analogues, such as 2,6-diethylaniline (B152787) and 2,4-dimethylaniline, to provide illustrative experimental protocols and expected analytical characteristics. All data derived from analogous compounds are clearly indicated.
Chemical and Physical Properties
This compound is a substituted aniline (B41778) with two ethyl groups at the second and fourth positions of the benzene (B151609) ring. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 14719-47-2 | N/A |
| Molecular Formula | C10H15N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| Boiling Point | 244 °C at 760 mmHg | [1] |
| Density | 0.948 g/cm³ | [1] |
| InChIKey | HOSJCFMDVCGSQM-UHFFFAOYSA-N | [2] |
Synthesis and Purification
Illustrative Synthesis of a Diethylaniline Isomer (2,6-Diethylaniline)
This industrial synthesis method involves the direct ortho-alkylation of aniline with ethylene (B1197577) gas at high temperature and pressure, catalyzed by an aluminum species.[3]
Materials:
-
Aniline
-
Triethylaluminum (B1256330) (catalyst precursor)
-
Ethylene gas
-
High-boiling aromatic solvent
-
Aqueous sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
Equipment:
-
High-pressure autoclave reactor with stirrer, gas inlet, and temperature/pressure controls
-
Evaporation kettle
-
Distillation apparatus
Experimental Protocol:
-
Catalyst Complex Preparation: In an evaporation kettle, aniline and triethylaluminum are reacted in a molar ratio of approximately 3:1 at 160°C for 1.5 hours to form the catalyst complex. The pressure is then reduced to 0.1 MPa.[3]
-
Alkylation Reaction: The prepared catalyst complex is mixed with additional aniline in a mass ratio of 1:12.5 and pumped into a high-pressure synthesis kettle. The reactor is heated to 310°C and pressurized with ethylene to 4.6-5.0 MPa. Ethylene is continuously fed to maintain the pressure as the reaction proceeds for 1-8 hours.[3]
-
Work-up and Purification: After cooling and venting the reactor, the catalyst is deactivated with an aqueous sodium hydroxide solution. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude 2,6-diethylaniline is then purified by vacuum distillation.[3]
Purification Methods
Fractional distillation under reduced pressure is the most common industrial method for purifying diethylanilines. For laboratory-scale purification, silica (B1680970) gel column chromatography can be employed to remove impurities with similar boiling points.
Spectroscopic and Analytical Data
Specific spectroscopic data for this compound is not widely published. Therefore, data from analogous compounds are presented here to provide an expected analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of this compound are expected to show characteristic signals for the aromatic protons and carbons, as well as for the ethyl and amine groups. Below are the reported NMR data for the closely related 2,4-dimethylaniline.
Expected 1H NMR of this compound (in CDCl3):
-
Aromatic Protons: Signals are expected in the range of δ 6.5-7.5 ppm. The splitting patterns will be influenced by the positions of the amino and ethyl groups.
-
Amine Protons (-NH2): A broad singlet is expected, the chemical shift of which can vary with concentration and solvent.
-
Ethyl Group Protons (-CH2CH3): A quartet for the methylene (B1212753) protons and a triplet for the methyl protons are expected.
13C NMR Data for 2,4-Dimethylaniline (in CDCl3): [4]
| Assignment | Chemical Shift (ppm) |
| Aromatic Carbons | ~117-145 |
| Methyl Carbons | ~17, 20 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted collision cross-section values for different adducts of this compound are provided below.[5]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 150.12773 | 132.2 |
| [M+Na]+ | 172.10967 | 140.3 |
| [M-H]- | 148.11317 | 135.8 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine and C-H stretching of the aromatic ring and alkyl groups. The IR spectrum of the related N,N-diethylaniline shows characteristic peaks that can be used for comparison.[6]
Expected IR Absorption Bands for this compound:
-
N-H Stretching: Two bands in the region of 3300-3500 cm-1 for the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching (Aromatic): Bands above 3000 cm-1.
-
C-H Stretching (Aliphatic): Bands below 3000 cm-1.
-
C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm-1.
Reactivity and Potential Applications
As a substituted aniline, this compound is expected to undergo a variety of chemical reactions, making it a potentially useful intermediate in organic synthesis.
Key Reactions
-
Diazotization: The primary amine group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[2]
-
N-Alkylation and N-Acylation: The amine group can be further functionalized through reactions with alkyl halides or acyl chlorides.
-
Electrophilic Aromatic Substitution: The electron-donating nature of the amino and ethyl groups activates the aromatic ring towards electrophilic substitution reactions, such as halogenation and nitration.
References
- 1. This compound | CAS#:14719-47-2 | Chemsrc [chemsrc.com]
- 2. This compound | 14719-47-2 | Benchchem [benchchem.com]
- 3. Preparation method of 2, 6-diethylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2,4-Dimethyl aniline(95-68-1) 13C NMR spectrum [chemicalbook.com]
- 5. PubChemLite - this compound (C10H15N) [pubchemlite.lcsb.uni.lu]
- 6. N,N-Diethylaniline [webbook.nist.gov]
An In-depth Technical Guide to the Molecular Structure and Isomers of Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, isomers, and key chemical properties of diethylaniline (C₁₀H₁₅N). Diethylaniline and its isomers are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of their distinct properties is crucial for their effective application in research and development.
Molecular Structure and Isomerism
Diethylaniline exists as several structural isomers, which can be broadly classified into N-substituted and ring-substituted isomers. The positioning of the two ethyl groups significantly influences the molecule's steric and electronic properties, leading to distinct chemical behaviors among the isomers.
-
N,N-Diethylaniline: This is a tertiary amine where both ethyl groups are attached to the nitrogen atom of the aniline (B41778) molecule. It is a widely used reagent and chemical intermediate.
-
Ring-Substituted Diethylanilines: These are primary amines where the two ethyl groups are attached to the benzene (B151609) ring at various positions. The possible isomers are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylaniline.
The relationship between the isomeric structures is depicted below.
Physicochemical Properties
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| N,N-Diethylaniline | 91-66-7 | C₁₀H₁₅N | 149.23 | 217 | -38 | 0.938 (at 25°C) | 1.542 |
| 2,3-Diethylaniline | 170099-08-8 | C₁₀H₁₅N | 149.23 | 242.7 (Predicted) | - | 0.948 (Predicted) | - |
| 2,3-Dimethylaniline | 87-59-2 | C₈H₁₁N | 121.18 | 221-222 | 2.5 | 0.993 (at 25°C) | 1.569 |
| 2,4-Diethylaniline | 14719-47-2 | C₁₀H₁₅N | 149.23 | 244 | - | 0.948 | 1.542 |
| 2,4-Dimethylaniline | 95-68-1 | C₈H₁₁N | 121.18 | 218 | -14.3 | 0.98 (at 25°C) | 1.558 |
| 2,5-Diethylaniline | 80427-50-5 | C₁₀H₁₅N | 149.23 | - | - | - | - |
| 2,5-Dimethylaniline | 95-78-3 | C₈H₁₁N | 121.18 | 214 | 15.5 | 0.979 (at 20°C) | 1.559 |
| 2,6-Diethylaniline (B152787) | 579-66-8 | C₁₀H₁₅N | 149.23 | 243 | 3-4 | 0.906 (at 25°C) | 1.545 |
| 3,4-Diethylaniline | 54675-14-8 | C₁₀H₁₅N | 149.23 | - | - | - | - |
| 3,4-Dimethylaniline | 95-64-7 | C₈H₁₁N | 121.18 | 226 | 49-51 | 1.076 | - |
| 3,5-Diethylaniline | 1701-68-4 | C₁₀H₁₅N | 149.23 | - | - | - | - |
| 3,5-Dimethylaniline | 108-69-0 | C₈H₁₁N | 121.18 | 220 | 9.8 | 0.971 (at 20°C) | 1.558 |
Basicity and Steric Effects
The basicity of diethylaniline isomers, quantified by the pKa of their conjugate acids, is a critical chemical property. It is primarily determined by the availability of the nitrogen lone pair for protonation, which is influenced by both electronic and steric effects.
-
Electronic Effects: The ethyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances basicity.
-
Steric Effects: Bulky groups positioned ortho to the amino group can physically hinder the approach of a proton, thereby reducing basicity. This steric hindrance is particularly pronounced in 2,6-disubstituted anilines.
Consequently, N,N-diethylaniline is a stronger base than aniline due to the inductive effect of the N-ethyl groups. Among the ring-substituted isomers, 2,6-diethylaniline is a significantly weaker base due to the steric hindrance from the two ortho-ethyl groups.
Experimental Protocols
Synthesis of Diethylaniline Isomers
A common and effective method for the synthesis of ring-substituted diethylanilines is the catalytic hydrogenation of the corresponding diethylnitrobenzene precursors.
General Protocol for the Synthesis of Ring-Substituted Diethylanilines via Catalytic Hydrogenation:
-
Objective: To reduce the nitro group of a diethylnitrobenzene isomer to an amino group to form the corresponding diethylaniline.
-
Materials:
-
Appropriate diethylnitrobenzene isomer (e.g., 2,6-diethylnitrobenzene)
-
Methanol (B129727) or Ethanol (solvent)
-
Palladium on carbon (Pd/C) or Raney Nickel catalyst
-
Hydrogen gas (H₂)
-
-
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a round-bottom flask equipped with a balloon of hydrogen
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the diethylnitrobenzene isomer in methanol or ethanol.
-
Carefully add the Pd/C or Raney Nickel catalyst to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 55°C) for a specified time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diethylaniline.
-
If necessary, purify the product by vacuum distillation or column chromatography.
-
A Technical Guide to the Spectroscopic Characterization of 2,4-diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-diethylaniline, a substituted aromatic amine of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental spectra for this compound, this document presents a combination of predicted data, qualitative descriptions from available literature, and comparative data from the closely related analog, 2,4-dimethylaniline (B123086). Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of aromatic amines are provided to guide researchers in obtaining and interpreting spectroscopic data. The guide also includes visualizations of experimental workflows and predicted molecular fragmentation patterns to facilitate a deeper understanding of the structural characterization of this compound.
Introduction
This compound is a primary aromatic amine with the molecular formula C₁₀H₁₅N. As a derivative of aniline, it serves as a valuable building block in organic synthesis, with potential applications in the development of pharmaceuticals, agrochemicals, and dyes.[1] Accurate structural elucidation and characterization are paramount for its use in these fields, necessitating a thorough understanding of its spectroscopic properties. This guide aims to consolidate the available spectroscopic information for this compound and provide a framework for its analysis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the two ethyl groups.[1] The aromatic protons are anticipated to appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their chemical shifts and coupling patterns influenced by the electron-donating effects of the amino and ethyl substituents.[1] The protons of the two ethyl groups will likely exhibit slightly different chemical shifts due to their distinct electronic environments at the ortho and para positions on the aromatic ring.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display signals for the six aromatic carbons and the four carbons of the ethyl groups. The carbon atom attached to the amino group (C1) is predicted to resonate in the range of δ 140-150 ppm. The chemical shifts of the carbons bearing the ethyl groups (C2 and C4) will also be influenced by the electronic effects of the substituents.
Comparative Data: 2,4-dimethylaniline
As a close structural analog, the NMR data of 2,4-dimethylaniline can provide a useful reference. It is important to note that the substitution of methyl with ethyl groups will alter the chemical shifts and introduce additional signals for the ethyl carbons and protons.
Table 1: ¹H and ¹³C NMR Data for 2,4-dimethylaniline
| ¹H NMR (90 MHz, CDCl₃) | Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| δ 6.89 | d | 1H | Ar-H | ||
| δ 6.84 | d | 1H | Ar-H | ||
| δ 6.60 | s | 1H | Ar-H | ||
| δ 3.55 | s | 2H | -NH₂ | ||
| δ 2.22 | s | 3H | Ar-CH₃ | ||
| δ 2.16 | s | 3H | Ar-CH₃ |
| ¹³C NMR (90 MHz, CDCl₃) | Signal | Chemical Shift (ppm) | Assignment |
| δ 143.0 | Ar-C | ||
| δ 130.1 | Ar-C | ||
| δ 127.5 | Ar-C | ||
| δ 121.2 | Ar-C | ||
| δ 117.8 | Ar-C | ||
| δ 115.0 | Ar-C | ||
| δ 20.4 | Ar-CH₃ | ||
| δ 17.2 | Ar-CH₃ |
Note: Data for 2,4-dimethylaniline is provided for comparative purposes. The actual chemical shifts for this compound will differ.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. However, the characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (asymmetric and symmetric) | 3500 - 3300 | Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |
| C=C stretch (aromatic) | 1650 - 1450 | Medium-Strong |
| N-H bend | 1650 - 1580 | Medium |
| C-N stretch (aromatic) | 1335 - 1250 | Strong |
| C-H out-of-plane bend (aromatic) | 900 - 675 | Strong |
Mass Spectrometry (MS)
While an experimental mass spectrum for this compound is not provided, predicted data for its molecular ion and various adducts are available. The molecular weight of this compound is 149.23 g/mol .
Table 3: Predicted m/z Values for this compound Adducts [2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 150.12773 |
| [M+Na]⁺ | 172.10967 |
| [M-H]⁻ | 148.11317 |
| [M+NH₄]⁺ | 167.15427 |
| [M+K]⁺ | 188.08361 |
| [M]⁺ | 149.11990 |
Fragmentation Pattern
The fragmentation of this compound in mass spectrometry is expected to involve the loss of fragments from the ethyl side chains and potentially the amino group. A common fragmentation pathway for alkyl anilines involves the loss of an alkyl radical.
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for aromatic amines like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Spectroscopic Analysis Workflow
Caption: A logical workflow for the spectroscopic identification of this compound.
Predicted Mass Spectrometry Fragmentation
Caption: A simplified predicted fragmentation pathway for protonated this compound.
Illustrative ¹H NMR Assignments
Caption: Predicted proton environments and their expected chemical shift ranges for this compound.
References
Navigating the Uncharted: A Technical Safety and Handling Guide for 2,4-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific toxicological and safety properties of 2,4-diethylaniline is limited. This guide has been developed by extrapolating data from structurally similar and well-documented aniline (B41778) derivatives, namely 2,6-diethylaniline (B152787) and 2,4-dimethylaniline . It is imperative to treat this compound with extreme caution, assuming it possesses a hazard profile similar to or greater than these analogues. All handling should be conducted by trained personnel in a controlled laboratory environment.
Compound Identification and Analogue Data
Due to the scarcity of specific data for this compound, this document leverages information from its structural isomers and analogues. The primary analogues used for this safety assessment are 2,6-diethylaniline and 2,4-dimethylaniline, which share key structural motifs and are expected to exhibit similar reactivity and toxicity.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Unavailable | 570-34-3 | C₁₀H₁₅N | 149.23 g/mol |
| 2,6-Diethylaniline | Unavailable | 579-66-8 | C₁₀H₁₅N | 149.23 g/mol [1] |
| 2,4-Dimethylaniline | Unavailable | 95-68-1 | C₈H₁₁N | 121.18 g/mol [2] |
Hazard Identification and Classification
Based on data from analogue compounds, this compound should be considered a hazardous substance. The primary hazards are associated with its toxicity upon ingestion, inhalation, and skin contact. It is also suspected to cause organ damage through prolonged or repeated exposure and is toxic to aquatic life.
Table 2.1: GHS Hazard Classification for Analogue Compounds
| Hazard Class | Hazard Statement | Analogue(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | 2,6-Diethylaniline[3][4] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | 2,6-Diethylaniline[4] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | N,N-diethylaniline[5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | N,N-diethylaniline[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 4-Bromo-N,N-diethylaniline |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure | N,N-diethylaniline[5] |
| Hazardous to the Aquatic Environment, Chronic | H411: Toxic to aquatic life with long lasting effects | N,N-diethylaniline[6] |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of the analogue compounds. These values should be considered as estimates for this compound.
Table 3.1: Physicochemical Properties of Analogue Compounds
| Property | 2,6-Diethylaniline | 2,4-Dimethylaniline |
| Appearance | Yellow to reddish-brown liquid[1] | Colorless to pale yellow liquid[7] |
| Boiling Point | 243 °C[1] | 218 °C[8] |
| Melting Point | 3-4 °C[1] | -16 °C[2] |
| Flash Point | 123 °C (253.4 °F)[1] | > 90 °C[2][8] |
| Density | 0.906 g/mL at 25 °C[1] | 0.97 g/cm³[2] |
| Vapor Pressure | 0.02 mmHg at 20 °C[1] | Not Available |
| Water Solubility | 0.67 g/L at 26.7 °C[1] | Slightly soluble[7] |
Toxicological Information
Limited toxicological data is available for diethylaniline isomers. The available data for analogue compounds strongly suggests that this compound is toxic. The primary target organ for aniline toxicity is the blood, where it can induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.
Table 4.1: Acute Toxicity Data for Analogue Compounds
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 1800 mg/kg | Rat | [1] |
| Acute Oral Toxicity (LD50) | 2690 mg/kg | Rat | [1] |
| Lethal Concentration (LC50) | 4,700 mg/m³/6h | Rat | [1] |
Chronic exposure to aniline derivatives may lead to anemia and damage to the liver, kidneys, and spleen.[9][10]
Experimental Protocols
Safe Handling and Personal Protective Equipment (PPE)
All manipulations involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] A designated area within the fume hood should be used for this work.
Personal Protective Equipment (PPE) Requirements:
-
Respiratory Protection: For operations with a potential for generating aerosols or high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7][11]
-
Skin Protection: Chemical-resistant gloves (nitrile or neoprene are suitable) must be worn.[7] A flame-retardant lab coat and a chemical-resistant apron should be worn over full-length pants and closed-toe shoes.[11]
Handling Procedures:
-
Preparation: Before handling, thoroughly review this safety guide and the available Safety Data Sheets for its analogues.[1] Ensure the chemical fume hood is functioning correctly and that an emergency spill kit, eyewash station, and safety shower are readily accessible.[1]
-
Dispensing: Use non-sparking tools for all transfers.[11] Keep the container tightly sealed when not in use. Avoid the formation of dust and aerosols.[1]
-
Post-Handling: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water.[11] Clean all equipment and the work area to remove any residual chemical.
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][11] The storage container should be tightly closed and clearly labeled with the appropriate hazard warnings.
Emergency Procedures
Spill Management:
-
Evacuation: Immediately evacuate the area in the event of a spill.[11]
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[11][12]
-
Collection: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]
-
Decontamination: Ventilate the area and wash the spill site after the material has been completely removed.[11]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Visualizations
The following diagrams illustrate the recommended workflows for safely handling this compound and responding to emergencies.
Caption: Safe Handling Workflow for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. lobachemie.com [lobachemie.com]
- 7. hopemaxchem.com [hopemaxchem.com]
- 8. echemi.com [echemi.com]
- 9. hopemaxchem.com [hopemaxchem.com]
- 10. Subchronic (13-week) toxicity studies of N,N-dimethylaniline administered to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Solubility of 2,4-Diethylaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific quantitative solubility data for 2,4-diethylaniline in a wide range of organic solvents is not extensively available in the public domain. This guide provides a comprehensive framework for understanding the qualitative solubility of this compound based on the properties of structurally similar compounds. Furthermore, it offers a detailed experimental protocol for researchers to determine precise quantitative solubility data.
Introduction
This compound is an aromatic amine with a molecular structure that suggests a nuanced solubility profile across various organic solvents. Understanding its solubility is critical for a multitude of applications in industrial synthesis, pharmaceutical development, and chemical research. The presence of both a polar amine group and a nonpolar diethyl-substituted benzene (B151609) ring dictates its interaction with different solvent classes. This technical guide consolidates the available information on the solubility of this compound and related compounds, and provides a robust methodology for its experimental determination.
Core Concepts in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:
-
Polarity: The polarity of both the solute and the solvent is the most significant factor. The amine group in this compound can participate in hydrogen bonding, suggesting solubility in polar protic solvents. The aromatic ring and ethyl groups are nonpolar and favor interactions with nonpolar solvents.
-
Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.
-
Solvent Class: Solvents can be broadly categorized as polar protic (e.g., ethanol, methanol), polar aprotic (e.g., acetone (B3395972), ethyl acetate), and nonpolar (e.g., toluene (B28343), hexane). This compound is expected to exhibit varying degrees of solubility across these classes.
Qualitative and Analog Solubility Data
While specific quantitative data for this compound is scarce, the solubility of structurally similar aromatic amines provides valuable insights into its expected behavior. Aromatic amines are generally soluble in many organic solvents.[1] For instance, 2,4-dimethylaniline, a close structural analog, is known to be highly soluble in organic solvents such as ethanol, ether, and benzene.[2] Aniline itself is soluble in a variety of organic solvents including ethanol, acetone, and chloroform.[3]
The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on the behavior of analogous compounds.
| Solvent Class | Solvent | IUPAC Name | Expected Qualitative Solubility of this compound | Rationale |
| Polar Protic | Methanol | Methanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of methanol. |
| Ethanol | Ethanol | Soluble | Similar to methanol, hydrogen bonding is a key factor for solubility.[2] | |
| Polar Aprotic | Acetone | Propan-2-one | Soluble | Dipole-dipole interactions between the polar carbonyl group of acetone and the amine group of this compound are expected. |
| Dichloromethane | Dichloromethane | Soluble | Favorable dipole-dipole interactions are anticipated. | |
| Ethyl Acetate | Ethyl acetate | Soluble | The ester group can engage in dipole-dipole interactions. | |
| Nonpolar | Toluene | Toluene | Soluble | The nonpolar aromatic rings of both toluene and this compound promote solubility through van der Waals forces. |
| Hexane (B92381) | Hexane | Likely Soluble to Moderately Soluble | The nonpolar nature of hexane will interact with the diethyl-substituted benzene ring, though the polar amine group may limit high solubility. |
Experimental Protocol: Isothermal Shake-Flask Method
To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely used technique.[4][5] This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solute should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solute) using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method, such as HPLC or GC, to determine the precise concentration of this compound.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.
-
Solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Mandatory Visualizations
Caption: A flowchart of the isothermal shake-flask method.
Caption: Key factors influencing the solubility of this compound.
References
Theoretical Studies on the Electronic Properties of 2,4-Diethylaniline: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials due to their versatile chemical nature.[1] The electronic properties of these molecules are pivotal in determining their reactivity, interaction with biological targets, and overall efficacy. This technical guide outlines a comprehensive theoretical framework for investigating the electronic properties of 2,4-diethylaniline. While direct theoretical and experimental data for this compound is not extensively available in current literature, this paper presents a robust, generalized methodology based on established computational chemistry techniques applied to analogous aniline (B41778) derivatives.[1] This document serves as a procedural blueprint for researchers seeking to characterize the electronic structure of this compound and similar molecules, facilitating drug design, material science, and quantitative structure-activity relationship (QSAR) studies.
Introduction
Aniline and its derivatives are fundamental building blocks in organic chemistry, with their utility spanning across numerous industrial and research applications.[1] The substituent groups on the aniline ring significantly influence the molecule's electronic and steric characteristics, thereby modulating its chemical behavior.[1] this compound, a member of the dialkylaniline subclass, presents a unique electronic profile due to the electron-donating nature of its ethyl groups at the ortho and para positions. A thorough understanding of its electronic properties, such as frontier molecular orbital energies (HOMO and LUMO), ionization potential, and electron affinity, is crucial for predicting its reactivity and potential applications.
This whitepaper details the standard computational protocols for such an investigation, leveraging Density Functional Theory (DFT) as the primary tool. DFT has proven to be a reliable method for predicting the electronic structures and properties of aniline derivatives with a good balance of accuracy and computational cost.[2][3]
Theoretical Background
The electronic properties of a molecule are governed by the distribution and energies of its electrons. Key parameters in understanding these properties include:
-
Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate an electron (ionization potential).
-
Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons. Its energy level is related to the molecule's ability to accept an electron (electron affinity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.
-
Ionization Potential (IP): The minimum energy required to remove an electron from a molecule.
-
Electron Affinity (EA): The energy released when an electron is added to a molecule.
-
Dipole Moment: A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges.
These parameters can be effectively calculated using computational quantum chemistry methods.
Computational Methodology: A Standard Protocol
The following section outlines a detailed, step-by-step computational workflow for the theoretical investigation of this compound's electronic properties.
Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional conformation of the this compound molecule.
-
Method: Density Functional Theory (DFT) is the recommended method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational expense.[2][3]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[2][3] The inclusion of diffuse functions ("++") is important for accurately describing the behavior of electrons far from the nucleus, and polarization functions ("(d,p)") allow for more flexibility in the orbital shapes.
-
Software: Gaussian, ORCA, or other similar quantum chemistry software packages can be used.
Frequency Calculation
To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation should be performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.
Calculation of Electronic Properties
Once the optimized geometry is confirmed, the electronic properties can be calculated. This is typically done as part of the same DFT calculation.
-
HOMO and LUMO Energies: These are standard outputs of most quantum chemistry software packages.
-
Ionization Potential and Electron Affinity: These can be approximated using Koopmans' theorem (IP ≈ -E_HOMO and EA ≈ -E_LUMO) or more accurately calculated as the energy difference between the neutral molecule and its corresponding cation or anion (ΔSCF method).
-
Dipole Moment: This is also a standard output from the DFT calculation.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution and bonding interactions within the molecule. It can reveal insights into charge transfer and delocalization, which are crucial for understanding the molecule's reactivity.
Data Presentation: Illustrative Data for Analogous Compounds
Table 1: Calculated Electronic Properties of Aniline and Selected Derivatives.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Dipole Moment (Debye) |
| Aniline | -5.67 | -0.34 | 5.33 | 7.72 | 0.15 | 1.53 |
| 2-Methylaniline | -5.58 | -0.28 | 5.30 | 7.60 | 0.10 | 1.62 |
| 4-Methylaniline | -5.45 | -0.25 | 5.20 | 7.51 | 0.08 | 1.71 |
| N,N-Dimethylaniline | -5.12 | 0.45 | 5.57 | 7.14 | -0.21 | 1.61 |
Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the calculation.
Visualization of a Theoretical Study Workflow
The logical flow of a computational study on the electronic properties of a molecule like this compound can be effectively visualized. The following diagram, generated using the DOT language, outlines the key steps.
Caption: Workflow for the theoretical study of electronic properties.
Conclusion
This whitepaper provides a comprehensive and actionable guide for conducting theoretical studies on the electronic properties of this compound. By following the detailed computational protocols outlined herein, researchers in drug development, materials science, and related fields can obtain valuable insights into the electronic structure and potential reactivity of this and other substituted anilines. The absence of pre-existing data for this compound highlights the importance of performing such dedicated computational studies to build a more complete understanding of this class of compounds. The presented workflow and illustrative data for analogous molecules offer a solid foundation for initiating such research endeavors.
References
Methodological & Application
Application of 2,4-Diethylaniline in the Synthesis of Azo Dyes: A Detailed Guide
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their widespread use in industries such as textiles, printing, and pharmaceuticals is attributed to their straightforward synthesis, diverse color palette, and good stability.[1][2] The structural backbone of these dyes consists of aromatic rings joined by the azo bridge, and the specific substituents on these rings are critical in modulating the electronic properties and thus the absorption spectrum of the dye.[1]
This application note details the use of 2,4-diethylaniline as a primary aromatic amine for the synthesis of novel azo dyes. The diethyl substitution on the aniline (B41778) ring is expected to influence the final dye's properties, such as solubility in organic solvents and potentially its color and lightfastness. The general synthetic pathway involves a two-step process: the diazotization of this compound followed by an azo coupling reaction with a suitable coupling component.[3]
Principle of Synthesis
The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism.
-
Diazotization: this compound, a primary aromatic amine, is converted into a diazonium salt by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[4][5] The resulting 2,4-diethylbenzenediazonium salt is a reactive intermediate.
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component.[6] Common coupling components include phenols, naphthols, and other aromatic amines.[3] The coupling reaction typically occurs at the para-position of the coupling component if it is unsubstituted.[7]
Applications
Azo dyes derived from substituted anilines have a broad range of applications:
-
Textile Industry: Used for dyeing natural and synthetic fibers.[2]
-
Pigments: Employed in paints, inks, and plastics for their vibrant colors.[8]
-
Pharmaceuticals and Drug Development: Some azo compounds exhibit biological activities and can be investigated for their therapeutic potential.[3][9] For instance, certain azo dyes have shown antimicrobial and anticancer properties.[2][3]
-
Analytical Chemistry: Used as indicators in chemical analysis.[10]
The introduction of diethyl groups from this compound may enhance the lipophilicity of the resulting dyes, making them suitable for applications in non-aqueous systems or for specific biological targeting in drug development.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative azo dye using this compound.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (B33335) (for quenching excess nitrous acid)
Procedure:
-
In a 250 mL beaker, add 1.49 g (0.01 mol) of this compound to a mixture of 10 mL of distilled water and 3 mL of concentrated hydrochloric acid.
-
Stir the mixture vigorously to form a fine suspension of the amine salt.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test). If excess nitrous acid is present, add a small amount of urea to quench it until the starch-iodide test is negative.[4]
-
The resulting 2,4-diethylbenzenediazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.[4]
Protocol 2: Azo Coupling with 2-Naphthol (B1666908)
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous, efficient stirring.[3]
-
Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.
-
Dry the purified dye in a vacuum oven at an appropriate temperature.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of an azo dye from this compound and 2-naphthol. The values are hypothetical and should be determined experimentally.
| Parameter | Expected Value |
| Reactants | |
| This compound | 1.49 g (0.01 mol) |
| 2-Naphthol | 1.44 g (0.01 mol) |
| Product | |
| Product Name | 1-((2,4-diethylphenyl)azo)naphthalen-2-ol |
| Molecular Formula | C₂₀H₂₂N₂O |
| Molecular Weight | 318.41 g/mol |
| Theoretical Yield | 3.18 g |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Coupling Temperature | 0-5 °C |
| Characterization Data | |
| Melting Point | To be determined |
| λmax (in Ethanol) | To be determined |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~1500 (N=N)[10] |
| ¹H NMR (δ, ppm) | To be determined |
| ¹³C NMR (δ, ppm) | To be determined |
Visualizations
The following diagrams illustrate the key processes in the synthesis of azo dyes from this compound.
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: Synthetic pathway for azo dye formation.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Application Notes: 2,4-Diethylaniline as a Precursor in Pigment Manufacturing
Introduction
Aromatic amines are a critical class of intermediates in the synthesis of organic pigments, particularly azo pigments, which constitute a large and commercially significant group of colorants. These pigments are characterized by the presence of one or more azo groups (–N=N–) that act as the primary chromophore. The specific properties of the resulting pigment, such as color, lightfastness, and chemical resistance, are determined by the molecular structure of the aromatic amine and the coupling agent it is reacted with.
This document provides detailed application notes and protocols regarding the use of substituted anilines as precursors for pigment manufacturing. While specific literature on the industrial use of 2,4-diethylaniline is limited, the following sections will utilize the closely related and well-documented compound, 2,4-dimethylaniline (B123086) , as a representative model. The principles and procedures outlined can be adapted for this compound with appropriate stoichiometric adjustments. The primary application discussed is the synthesis of monoazo pigments through diazotization and subsequent azo coupling reactions.
Principle of Azo Pigment Synthesis
The synthesis of azo pigments from a primary aromatic amine like 2,4-dimethylaniline is a two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid). This reaction is highly exothermic and is carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols (e.g., 2-naphthol) or other aromatic amines. The diazonium salt attacks the activated position of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo pigment.
The overall reaction for the synthesis of an azo pigment from 2,4-dimethylaniline and 2-naphthol (B1666908) is illustrated below.
Experimental Protocols
This section provides a detailed protocol for the synthesis of an azo pigment using 2,4-dimethylaniline as the precursor.
Protocol 1: Synthesis of C.I. Pigment Red 3 (Toluidine Red)
While not directly synthesized from 2,4-dimethylaniline, the production of C.I. Pigment Red 3 is an excellent and well-documented example of monoazo pigment synthesis, illustrating the key chemical transformations. This pigment is manufactured by the diazotization of 2-nitro-p-toluidine (4-methyl-2-nitroaniline) and subsequent coupling with 2-naphthol.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitro-p-toluidine | 152.15 | 16.5 g | 0.108 |
| Concentrated HCl (37%) | 36.46 | As required | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.5 g | 0.109 |
| 2-Naphthol (β-Naphthol) | 144.17 | 15.6 g | 0.108 |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | As required | - |
| Distilled Water | 18.02 | As required | - |
| Ice | - | As required | - |
Procedure:
Part A: Diazotization of 2-Nitro-p-toluidine
-
In a 500 mL beaker, prepare a solution of hydrochloric acid by adding a calculated amount of concentrated HCl to distilled water.
-
Suspend 16.5 g of 2-nitro-p-toluidine in the prepared acid solution.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. A fine slurry of the amine hydrochloride salt should form.
-
In a separate beaker, dissolve 7.5 g of sodium nitrite in approximately 50 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride. Maintain the temperature strictly between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes in the ice bath to ensure complete diazotization.
-
Confirm the presence of a slight excess of nitrous acid by testing a drop of the solution with potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).
Part B: Azo Coupling with 2-Naphthol
-
In a separate 1 L beaker, dissolve 15.6 g of 2-naphthol in an aqueous solution of sodium hydroxide (e.g., 643 mL of distilled water with 4.43 g of NaOH).[3]
-
Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Part A to the cold, alkaline 2-naphthol solution with continuous and efficient stirring.
-
A colored precipitate of the azo pigment will form immediately.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification of the Pigment
-
Isolate the solid azo pigment by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Continue washing until the filtrate is neutral and free of chloride ions (tested with silver nitrate (B79036) solution).
-
Dry the purified pigment in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Quantitative Data:
| Parameter | Value | Reference |
| Theoretical Yield | Based on the limiting reagent (2-nitro-p-toluidine) | Calculated |
| Actual Yield | Varies with experimental conditions | - |
| Reaction Yield (%) | A reported yield is 94.7% | [3] |
| Melting Point | 270–272 °C | [1] |
| Purity | Commercial grades available up to >97% | [1] |
Visualization of the Synthesis Workflow
The following diagrams illustrate the key processes in the synthesis of azo pigments.
Caption: General workflow for the synthesis of an azo pigment.
Logical Relationship of Key Reaction Steps
The following diagram illustrates the logical progression and critical dependencies in the azo pigment synthesis process.
Caption: Logical flow of azo pigment synthesis.
Conclusion
References
- 1. CI PIGMENT RED 3 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
Application Notes and Protocols: 2,4-Diethylaniline as a Monomer in Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and characterization of polyamides incorporating 2,4-diethylaniline as a key monomer. While direct literature on the use of this compound for polyamide synthesis is limited, this document extrapolates from established methodologies for similar aromatic diamines to provide a comprehensive guide. The introduction of ethyl groups on the aromatic ring is anticipated to influence the solubility, thermal properties, and processability of the resulting polyamides, potentially offering advantages over unsubstituted aromatic polyamides. These materials could find applications in advanced composites, specialty fibers, and as matrices for drug delivery systems.
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] The properties of these polymers can be tailored by modifying the chemical structure of the monomer units. The use of substituted aromatic diamines, such as this compound, presents an opportunity to fine-tune the characteristics of the resulting polyamides. The ethyl substituents are expected to disrupt chain packing, potentially leading to increased solubility and a lower glass transition temperature, thereby improving processability without significantly compromising thermal stability.
This document outlines two primary synthetic routes for the preparation of polyamides from this compound: low-temperature solution polycondensation with a diacid chloride and the Yamazaki-Higashi phosphorylation reaction with a dicarboxylic acid.[2][3]
Predicted Properties of Polyamides from this compound
The incorporation of this compound as a monomer is expected to yield polyamides with a unique combination of properties. The following table summarizes the anticipated characteristics based on structure-property relationships observed in similar aromatic polyamides.[1][4]
| Property | Predicted Characteristic | Rationale |
| Solubility | Enhanced solubility in organic solvents (e.g., NMP, DMAc, DMF) | The ethyl groups disrupt the close packing of polymer chains, weakening intermolecular forces and allowing solvent molecules to penetrate more easily. |
| Glass Transition Temperature (Tg) | Lowered Tg compared to unsubstituted analogs | The increased free volume and reduced chain packing due to the bulky ethyl groups will likely lower the energy required for segmental motion. |
| Thermal Stability | High thermal stability, with decomposition temperatures likely above 400°C | The aromatic backbone, a hallmark of aramids, will contribute to excellent thermal resistance. |
| Mechanical Properties | Good to excellent mechanical strength, potentially with increased toughness | While the disruption of chain packing might slightly reduce tensile strength compared to rigid-rod aramids, it could lead to an increase in toughness and elongation at break. |
| Crystallinity | Likely amorphous or semi-crystalline with reduced crystallinity | The irregular structure introduced by the ethyl groups is expected to hinder the formation of highly ordered crystalline domains. |
Experimental Protocols
Caution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Low-Temperature Solution Polycondensation of this compound with Terephthaloyl Chloride
This protocol describes the synthesis of a polyamide by reacting this compound with terephthaloyl chloride in an aprotic polar solvent.[2]
Materials:
-
This compound (purified by distillation or recrystallization)
-
Terephthaloyl chloride (recrystallized from hexane)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl2) (anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Low-temperature bath (e.g., ice-salt bath)
-
Addition funnel
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (e.g., 10 mmol, 1.49 g) and anhydrous calcium chloride (e.g., 0.5 g) in anhydrous NMP (e.g., 50 mL).
-
Cool the stirred solution to 0°C using a low-temperature bath.
-
Slowly add a stoichiometric amount of terephthaloyl chloride (e.g., 10 mmol, 2.03 g) to the solution. The terephthaloyl chloride can be added as a solid in portions or as a solution in a small amount of anhydrous NMP via an addition funnel.
-
Maintain the reaction temperature at 0-5°C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker containing vigorously stirred methanol (e.g., 500 mL).
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Yamazaki-Higashi Phosphorylation Polycondensation of this compound with Isophthalic Acid
This method provides an alternative route to polyamides, avoiding the use of highly reactive diacid chlorides.[3]
Materials:
-
This compound
-
Isophthalic acid
-
Triphenyl phosphite (B83602) (TPP)
-
Pyridine (B92270) (anhydrous)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Lithium chloride (LiCl) (anhydrous)
-
Methanol
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with a temperature controller
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, combine this compound (e.g., 10 mmol, 1.49 g), isophthalic acid (e.g., 10 mmol, 1.66 g), anhydrous lithium chloride (e.g., 0.42 g), and anhydrous NMP (e.g., 30 mL).
-
Add anhydrous pyridine (e.g., 10 mL) and triphenyl phosphite (e.g., 22 mmol, 5.7 mL) to the stirred mixture.
-
Heat the reaction mixture to 100-115°C and maintain this temperature for 3-5 hours.
-
As the polymerization proceeds, the solution will become more viscous.
-
After cooling to room temperature, pour the polymer solution into vigorously stirred methanol (e.g., 500 mL) to precipitate the polyamide.
-
Collect the polymer by filtration.
-
Wash the product extensively with methanol and hot water.
-
Dry the final polymer in a vacuum oven at 80-100°C.
Characterization
The synthesized polyamides should be characterized to determine their structure and properties.
| Characterization Technique | Purpose | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm the formation of the amide linkage. | Appearance of characteristic amide bands: N-H stretching (~3300 cm⁻¹), C=O stretching (amide I, ~1650 cm⁻¹), and N-H bending (amide II, ~1540 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidate the detailed chemical structure of the polymer. | Resonances corresponding to the aromatic protons and carbons of the this compound and diacid moieties, as well as the amide proton. |
| Gel Permeation Chromatography (GPC) | Determine the molecular weight and molecular weight distribution (Mw, Mn, PDI). | Provides information on the degree of polymerization. |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability of the polymer. | Determination of the decomposition temperature (Td), typically defined as the temperature at 5% or 10% weight loss. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg) and melting temperature (Tm), if any. | An endothermic transition indicating the Tg. The absence of a sharp melting peak would suggest an amorphous nature. |
| Solubility Tests | Assess the processability of the polymer. | Testing solubility in a range of organic solvents such as NMP, DMAc, DMF, DMSO, and THF. |
Diagrams
Caption: Experimental workflow for polyamide synthesis and characterization.
References
Application Note: Protocol for the Diazotization of 2,4-Diethylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The diazotization of primary aromatic amines is a fundamental and versatile transformation in organic synthesis. This process converts the amine into a highly reactive diazonium salt, which serves as a key intermediate for introducing a wide range of functional groups onto the aromatic ring through reactions like Sandmeyer, Schiemann, Gomberg-Bachmann, and azo coupling. This document provides a detailed experimental protocol for the diazotization of 2,4-diethylaniline to produce 2,4-diethylbenzenediazonium chloride for in situ use.
Principle of Reaction: The diazotization reaction involves treating the primary aromatic amine, this compound, with nitrous acid (HNO₂). Due to the instability of nitrous acid, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). The reaction is performed at low temperatures (0–5 °C) to prevent the decomposition of the thermally unstable diazonium salt.[1][2][3] The electrophilic nitrosonium ion (NO⁺), formed from protonated nitrous acid, is attacked by the nucleophilic amino group, leading to the formation of the diazonium salt after a series of proton transfers and the elimination of water.[1][4]
Critical Safety Precautions
Diazonium salts are potentially explosive and thermally unstable, especially in solid, dry form.[5] The following safety protocols are mandatory:
-
Temperature Control: The reaction is exothermic and must be strictly maintained between 0 °C and 5 °C using an ice-salt bath to prevent violent decomposition of the diazonium salt and the evolution of nitrogen gas.[3][5][6]
-
Isolation: DO NOT attempt to isolate the diazonium salt in solid form. The protocol is intended for the in situ preparation and immediate use of the aqueous diazonium salt solution.[1][5]
-
Reagent Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess should be avoided.[5][6]
-
Testing for Nitrous Acid: After the reaction, test for a slight excess of nitrous acid using starch-potassium iodide paper (will turn blue/black).[3][5]
-
Quenching: Any significant excess of nitrous acid must be neutralized carefully with urea (B33335) or sulfamic acid before proceeding to the next step or workup.[6]
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood as gases may be generated.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. A blast shield is recommended.
-
Handling Amines: Aromatic amines like this compound can be toxic and should be handled with care to avoid inhalation or skin contact.[6]
Experimental Protocol
This protocol details the preparation of 2,4-diethylbenzenediazonium chloride on a 50 mmol scale.
1. Materials and Equipment:
-
Chemicals:
-
This compound (≥98%)
-
Concentrated Hydrochloric Acid (~37%)
-
Sodium Nitrite (NaNO₂) (≥97%)
-
Distilled Water
-
Ice
-
Sodium Chloride (or other salt for ice bath)
-
Starch-Iodide Paper
-
Urea (for quenching, if needed)
-
-
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Internal thermometer
-
Ice-salt bath
-
Beakers and graduated cylinders
-
2. Quantitative Data Summary:
The following table outlines the quantities of reagents for a typical 50 mmol scale reaction.
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 149.25 | 50.0 | 1.0 | 7.46 g |
| Conc. Hydrochloric Acid | 36.46 | ~150 | ~3.0 | 12.5 mL |
| Sodium Nitrite | 69.00 | 52.5 | 1.05 | 3.62 g |
| Distilled Water (for Aniline) | 18.02 | - | - | 50 mL |
| Distilled Water (for Nitrite) | 18.02 | - | - | 20 mL |
Note: Approximately 3 equivalents of acid are used: one to form the aniline (B41778) salt, one to react with sodium nitrite, and one to maintain an acidic medium to prevent side reactions.[3]
3. Step-by-Step Procedure:
-
Preparation of the Aniline Hydrochloride Slurry:
-
In a 500 mL three-neck flask equipped with a magnetic stir bar and thermometer, add 50 mL of distilled water.
-
In a fume hood, slowly add 12.5 mL of concentrated hydrochloric acid to the water while stirring.
-
Add 7.46 g (50.0 mmol) of this compound to the acid solution. Stir vigorously. The aniline will dissolve to form its hydrochloride salt, which may then precipitate as a fine, white to off-white slurry.[1]
-
-
Cooling:
-
Place the flask in a large ice-salt bath.
-
Cool the stirred suspension to a stable internal temperature between 0 °C and 5 °C.
-
-
Preparation of Sodium Nitrite Solution:
-
In a separate beaker, dissolve 3.62 g (52.5 mmol, 1.05 eq) of sodium nitrite in 20 mL of distilled water.
-
Cool this solution in a separate ice bath.
-
-
Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to a dropping funnel positioned over the central neck of the three-neck flask.
-
Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over approximately 30-45 minutes.
-
Crucially, maintain the internal reaction temperature between 0–5 °C throughout the addition. Monitor the thermometer closely and adjust the addition rate to control the exotherm.[1][3] The slurry should gradually clarify as the diazonium salt forms.
-
-
Completion and Testing:
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[1]
-
Test for the presence of a slight excess of nitrous acid by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. An immediate dark blue-black color indicates a slight excess of HNO₂, which is desired.[7]
-
If the test is negative, add a small additional amount (e.g., 1-2 mL) of the nitrite solution and stir for another 10 minutes before re-testing.
-
-
Use of the Diazonium Salt Solution:
Visual Workflow Diagram
Caption: Workflow for the in situ synthesis of 2,4-diethylbenzenediazonium chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Diazonium Salt Preparation in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for N-Alkylation of 2,4-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of reaction conditions for the N-alkylation of 2,4-diethylaniline. N-alkylated anilines are crucial intermediates in the synthesis of dyes, pharmaceuticals, agrochemicals, and plastics.[1] The methodologies and data presented are compiled from established procedures for substituted anilines and serve as a foundational guide for reaction optimization.
Application Notes: Methodologies for N-Alkylation
The N-alkylation of anilines, including this compound, can be achieved through several synthetic strategies. The choice of method depends on factors such as the desired alkyl group, the availability of starting materials, scalability, and environmental considerations. The primary challenge is often controlling the selectivity between mono- and di-alkylation to avoid the formation of tertiary amines and quaternary ammonium (B1175870) salts.
1.1. Reductive Amination
Reductive amination is a highly versatile and widely employed method for forming C-N bonds.[2][3] The process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the target N-alkylated amine.[4][5][6] This method avoids the common problem of over-alkylation associated with alkyl halides.[4]
Key features of this method include:
-
High Selectivity: Generally provides good control for mono-alkylation.
-
Mild Conditions: Many procedures can be carried out at room temperature.
-
Variety of Reducing Agents: Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanobohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd/C).[3][4][7] NaBH(OAc)₃ is often preferred due to its mildness and tolerance for acidic conditions.[7]
1.2. Direct Alkylation with Alcohols ("Borrowing Hydrogen")
This environmentally benign approach utilizes alcohols as alkylating agents, with water as the only byproduct.[3] The reaction is typically catalyzed by transition metal complexes (e.g., manganese, nickel, iridium, ruthenium) and proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[3][8] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination with the aniline (B41778).
Key features of this method include:
-
Atom Economy: High atom economy makes it a "green" alternative to methods using alkyl halides.[9]
-
Catalyst Diversity: A range of catalysts based on both precious and earth-abundant metals have been developed.[8][10]
-
Functional Group Tolerance: Many catalytic systems tolerate a wide array of functional groups.[8][11]
1.3. Classical Nucleophilic Substitution with Alkyl Halides
This traditional method involves the direct reaction of the aniline with an alkyl halide.[1] While straightforward, it often suffers from a lack of selectivity, leading to mixtures of secondary and tertiary amines, as well as quaternary ammonium salts.[1] Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation. The use of ionic liquids as solvents has been shown to minimize over-alkylation and improve yields under mild conditions.[1]
Data Presentation: Reaction Conditions
The following tables summarize quantitative data for various N-alkylation methods applicable to substituted anilines. These conditions can be adapted as a starting point for the N-alkylation of this compound.
Table 1: Reductive Amination of Anilines
| Aniline Substrate | Alkylating Agent | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,6-Diethylaniline | Acetaldehyde | NH₄HCO₂ / 10% Pd/C | aq. 2-Propanol | RT | 0.5 | 95 | [12] |
| 4-(oxan-2-yl)aniline | Aldehyde (generic) | Sodium triacetoxyborohydride | DCE | RT | 4-24 | N/A | [3] |
| Aniline (generic) | Aldehyde/Ketone | Sodium cyanoborohydride | Methanol | N/A | N/A | N/A | [4][5] |
| Aniline (generic) | Aldehyde/Ketone | Sodium triacetoxyborohydride | 1,2-Dichloroethane | RT | N/A | Good |[7] |
Table 2: N-Alkylation of Anilines with Alcohols
| Aniline Substrate | Alkylating Agent | Catalyst / Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aniline | Benzyl (B1604629) Alcohol | NiBr₂ / L1 / t-BuOK | Toluene | 130 | 48 | 96 | [11] |
| 2,4-Dimethylaniline | Benzyl Alcohol | NHC-Ir(III) Complex / tBuOK | N/A | 120 | 20 | Low | [10][13] |
| Aniline | Benzyl Alcohol | Mn-PNP Complex | N/A | 80 | N/A | 80-90 | [8] |
| Aniline | Benzyl Alcohol | Cu-Chromite / K₂CO₃ | o-Xylene | 110 | 8 | N/A | |
Table 3: N-Alkylation of Anilines with Alkyl Halides
| Aniline Substrate | Alkylating Agent | Catalyst / Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aniline | Ethyl Iodide | None | [bmim][BF₄] (Ionic Liquid) | 25 | 10 | 98 | [1] |
| Aniline | Methyl Iodide | None | [bmim][BF₄] (Ionic Liquid) | 25 | 10 | 99 | [1] |
| Aniline Hydrochloride | 95% Ethanol | None | Autoclave | 180 | 480 (8h) | 80 | |
Experimental Protocols
3.1 Protocol 1: Reductive Amination using Pd/C and Ammonium Formate (B1220265)
This protocol is adapted from the synthesis of N-ethyl-2,6-diethylaniline and is suitable for the N-alkylation of this compound with various aldehydes.[12]
Materials:
-
This compound
-
Aldehyde (e.g., acetaldehyde, propionaldehyde)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
2-Propanol and Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Catalyst Activation: In a round-bottom flask, add 2-propanol (90 ml for a 5 mmol scale) and 10% Pd/C (0.5 mmol).
-
Dissolve ammonium formate (50 mmol) in water (10 ml) and add it to the flask.
-
Stir the mixture for 5-10 minutes at room temperature to activate the catalyst.
-
Reaction Mixture: To the activated catalyst slurry, add this compound (5 mmol) and the corresponding aldehyde (5.5 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with a small amount of 2-propanol or DCM.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dilute the resulting residue with dichloromethane and wash with a brine solution.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., Ethyl Acetate (B1210297)/Cyclohexane) to obtain the pure N-alkylated this compound.
3.2 Protocol 2: Catalytic N-Alkylation with an Alcohol
This general protocol is based on transition metal-catalyzed reactions using alcohols as alkylating agents.[8][11]
Materials:
-
This compound
-
Primary Alcohol (e.g., benzyl alcohol, ethanol)
-
Catalyst (e.g., Mn-PNP complex, NiBr₂/ligand)
-
Base (e.g., t-BuOK)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the catalyst (e.g., Mn-PNP complex, 1-2 mol%), base (e.g., t-BuOK, 1.0 eq), and anhydrous toluene.
-
Reagents: Add this compound (1.0 eq) and the primary alcohol (1.2-1.5 eq) to the Schlenk tube.
-
Reaction: Seal the tube and place it in a preheated oil bath or aluminum block at the specified temperature (e.g., 80-130 °C).[8][11] Stir for the required time (e.g., 24-48 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude residue by flash chromatography on silica gel to yield the desired N-alkylated product.[8]
Mandatory Visualizations
References
- 1. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 14719-47-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Diethylaniline as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are a critical class of intermediates in the synthesis of a wide range of agrochemicals, including herbicides and fungicides.[1] This document provides detailed application notes and protocols for the potential use of 2,4-diethylaniline in the synthesis of potent agrochemicals. While direct literature on the extensive use of this compound in commercial agrochemical synthesis is limited, its structural similarity to extensively used intermediates, such as 2,6-diethylaniline (B152787) and 2,4-dimethylaniline, suggests its high potential for analogous applications.[1][2][3] This document will focus on providing detailed protocols for the synthesis of chloroacetanilide herbicides, using the well-documented analogue 2,6-diethylaniline as a primary example, and propose the adaptation of these methods for this compound.
Introduction
This compound is an aromatic amine with the chemical formula C10H15N. Its structure, featuring an aniline (B41778) backbone with two ethyl substituents at the 2 and 4 positions, makes it a valuable building block for creating complex molecules with desired biological activities. The amino group provides a reactive site for various chemical transformations, such as acylation and N-alkylation, which are fundamental steps in the synthesis of many active agrochemical ingredients.[1]
The chloroacetanilide class of herbicides, which includes widely used compounds like Alachlor, Butachlor, and Pretilachlor, relies on substituted anilines as key starting materials.[3] These herbicides are effective in controlling a broad spectrum of annual grasses and broadleaf weeds in various crops. The synthesis of these herbicides typically involves the reaction of a substituted aniline with chloroacetyl chloride to form an α-chloroacetanilide intermediate, which is then further modified.
Given the structural similarities, it is proposed that this compound can be effectively utilized in similar synthetic schemes to produce novel herbicidal compounds. The following sections provide detailed protocols and data based on the synthesis of Butachlor from 2,6-diethylaniline, which can be adapted for this compound.
Proposed Synthetic Pathway for a Novel Chloroacetanilide Herbicide from this compound
The following workflow illustrates the proposed two-step synthesis of a novel chloroacetanilide herbicide using this compound as the starting material. This pathway is analogous to the commercial synthesis of Butachlor.
References
Application Notes and Protocols: Synthesis of Pharmaceuticals Using Diethylaniline Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of pharmaceuticals using diethylaniline as a core building block. Extensive research indicates a lack of specific, commercially significant pharmaceuticals directly synthesized from 2,4-diethylaniline. However, its isomer, 2,6-diethylaniline (B152787), is a crucial precursor in the synthesis of several amide-type local anesthetics. This document will therefore focus on the synthesis of the long-acting local anesthetic, Etidocaine, from 2,6-diethylaniline as a representative example of this important class of pharmaceuticals. The protocols provided can be adapted for the synthesis of other analogous structures.
Introduction: Diethylanilines in Pharmaceutical Synthesis
Substituted anilines are fundamental building blocks in medicinal chemistry, valued for their role in constructing a wide array of bioactive molecules, including pharmaceuticals, agrochemicals, and dyes. The diethylaniline scaffold, in particular, is a key component of many local anesthetics. These drugs are vital for pain management in a variety of medical and dental procedures.
While this compound is a commercially available organic intermediate, its direct application in the synthesis of established pharmaceuticals is not well-documented in scientific literature. In contrast, 2,6-diethylaniline is a well-established precursor for a class of widely used local anesthetics, including Etidocaine. The synthetic routes employing 2,6-diethylaniline are robust and provide a clear framework for the application of diethylaniline isomers in drug synthesis.
The following sections detail the synthesis of Etidocaine, a potent, long-acting local anesthetic, from 2,6-diethylaniline. This two-step synthesis serves as a practical guide for researchers interested in the application of diethylaniline derivatives in pharmaceutical development.
Synthesis of Etidocaine from 2,6-Diethylaniline
The synthesis of Etidocaine is a two-step process that first involves the acylation of 2,6-diethylaniline with an α-bromobutyryl halide to form an intermediate, followed by nucleophilic substitution with N-ethylpropylamine.
Logical Workflow for Etidocaine Synthesis
Caption: Workflow for the two-step synthesis of Etidocaine.
Quantitative Data for Etidocaine Synthesis
The following table summarizes typical quantitative data for the key compounds involved in the synthesis of Etidocaine.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Starting Material | 2,6-Diethylaniline | C₁₀H₁₅N | 149.23 | - | - |
| Intermediate | 2-Chloro-N-(2,6-diethylphenyl)acetamide | C₁₂H₁₆ClNO | 225.71 | 135 - 136[1] | ~85-95 |
| Final Product | Etidocaine | C₁₇H₂₈N₂O | 276.42 | - | ~70-80 |
Note: Data for the chloro-intermediate is provided as a close analogue to the bromo-intermediate, for which specific data is less commonly reported.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Etidocaine from 2,6-diethylaniline.
Step 1: Synthesis of α-Bromo-N-(2,6-diethylphenyl)butanamide (Intermediate)
This step involves the acylation of 2,6-diethylaniline with α-bromobutyryl bromide.
Materials:
-
2,6-Diethylaniline
-
α-Bromobutyryl bromide
-
Anhydrous toluene (B28343)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,6-diethylaniline (1.0 equivalent) in anhydrous toluene.
-
Add triethylamine (1.1 equivalents) to the solution to act as a base.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a solution of α-bromobutyryl bromide (1.05 equivalents) in anhydrous toluene to the stirred mixture via the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the triethylamine hydrobromide salt.
-
Wash the organic filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-N-(2,6-diethylphenyl)butanamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.
Step 2: Synthesis of Etidocaine
This step involves the nucleophilic substitution of the bromide in the intermediate with N-ethylpropylamine.
Materials:
-
α-Bromo-N-(2,6-diethylphenyl)butanamide
-
N-Ethylpropylamine
-
Anhydrous toluene or a similar high-boiling solvent
-
Sodium carbonate (or another suitable base)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the α-bromo-N-(2,6-diethylphenyl)butanamide (1.0 equivalent) in anhydrous toluene.
-
Add an excess of N-ethylpropylamine (e.g., 2-3 equivalents) to the suspension.
-
Add a base such as anhydrous sodium carbonate (1.5 equivalents) to scavenge the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Wash the toluene solution with water to remove any excess N-ethylpropylamine and its salt.
-
Extract the aqueous layer with toluene to recover any dissolved product.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the toluene under reduced pressure to obtain crude Etidocaine as an oil.
-
The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Etidocaine, like other amide-type local anesthetics, exerts its therapeutic effect by blocking nerve impulse propagation. The molecular target for these drugs is the voltage-gated sodium channel, which is crucial for the generation and propagation of action potentials in neurons.[2]
The mechanism of action is state-dependent, meaning that Etidocaine has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[2] This leads to a use-dependent or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[2]
Signaling Pathway of Sodium Channel Blockade by Etidocaine
Caption: Mechanism of Etidocaine action on voltage-gated sodium channels.
By binding to the inner pore of the sodium channel, Etidocaine physically obstructs the passage of sodium ions, thereby preventing the depolarization necessary for an action potential to propagate. This results in a localized and reversible interruption of nerve signaling, leading to the state of anesthesia.
References
Application Notes and Protocols for the Synthesis of Aniline-Based Corrosion Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic compounds containing nitrogen, oxygen, and sulfur atoms are effective corrosion inhibitors for various metals and alloys in acidic media.[1][2] Aniline (B41778) and its derivatives are a prominent class of organic corrosion inhibitors due to the presence of the nitrogen atom with its lone pair of electrons and the aromatic ring, which can facilitate adsorption onto the metal surface.[1][3] This adsorption can be either physical (physisorption) or chemical (chemisorption), forming a protective film that isolates the metal from the corrosive environment.[1][2] The effectiveness of aniline-based inhibitors can be enhanced by introducing various substituent groups onto the aniline ring structure.
The mechanism of inhibition involves the blockage of active corrosion sites on the metal surface by the adsorbed inhibitor molecules.[1] These inhibitors can act as anodic, cathodic, or mixed-type inhibitors, affecting the kinetics of the electrochemical corrosion reactions.[1][3]
Synthesis of a Representative Aniline-Based Corrosion Inhibitor (Schiff Base)
This protocol describes a general method for the synthesis of a Schiff base corrosion inhibitor from an aniline derivative and an aldehyde. Schiff bases are a common class of organic corrosion inhibitors due to the presence of the imine (-C=N-) group.
Materials:
-
Aniline derivative (e.g., 2,4-diethylaniline)
-
Aldehyde (e.g., salicylaldehyde)
-
Ethanol (or other suitable solvent)
-
Catalytic amount of a weak acid (e.g., acetic acid)
-
Stirring apparatus
-
Reflux condenser
-
Beakers, flasks, and other standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvent
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aniline derivative (1 equivalent) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add the aldehyde (1 equivalent).
-
Catalysis: Add a few drops of a weak acid (e.g., glacial acetic acid) to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Characterization: Characterize the synthesized compound using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.
Performance Evaluation of Aniline-Based Corrosion Inhibitors
The effectiveness of a synthesized corrosion inhibitor is evaluated through various electrochemical and weight loss techniques.
Experimental Protocol for Electrochemical Measurements:
-
Electrode Preparation: Prepare working electrodes from the metal to be protected (e.g., mild steel). Polish the surface of the electrodes with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Electrochemical Cell: Use a standard three-electrode cell containing the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations. A platinum electrode and a saturated calomel (B162337) electrode (SCE) can be used as the counter and reference electrodes, respectively.
-
Potentiodynamic Polarization: Perform potentiodynamic polarization scans from a potential cathodic to the corrosion potential (Ecorr) to a potential anodic to Ecorr at a slow scan rate (e.g., 1 mV/s).
-
Electrochemical Impedance Spectroscopy (EIS): Record EIS spectra at the open circuit potential (OCP) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Analyze the polarization curves to determine the corrosion current density (icorr), corrosion potential (Ecorr), and Tafel slopes. Analyze the EIS data to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency (IE%) can be calculated using the following equations:
From Potentiodynamic Polarization: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100
From EIS: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100
Quantitative Performance Data
The following table summarizes representative performance data for an aniline derivative, N,N-dimethylaniline, as a corrosion inhibitor for zinc in 0.5 M H₂SO₄.[4]
| Inhibitor Concentration (mM) | Corrosion Rate (mm/y) | Inhibition Efficiency (IE%) |
| 0 | - | - |
| 10 | - | 75.21 |
| 20 | - | 82.35 |
| 30 | - | 86.72 |
| 40 | - | 90.25 |
| 50 | - | 92.44 |
| 60 | - | 93.51 |
Data extracted from a study on N,N-dimethylaniline as a corrosion inhibitor for zinc in 0.5 M H₂SO₄ at 301 K.[4]
Diagrams
References
Application Notes and Protocols for the Quantification of 2,4-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 2,4-diethylaniline in various sample matrices. The protocols detailed below are based on established techniques for the analysis of aniline (B41778) derivatives, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not extensively documented in readily available literature, the following protocols for structurally similar compounds, such as 2,4-dimethylaniline (B123086) and other anilines, serve as a robust starting point for method development and validation.
Introduction to this compound Analysis
This compound is an aromatic amine that may be present as an impurity, a metabolite of certain herbicides, or a starting material in chemical synthesis. Accurate and sensitive quantification is crucial for environmental monitoring, industrial quality control, and safety assessment. The primary analytical techniques for the determination of aniline derivatives are HPLC and GC-MS, each offering distinct advantages in terms of selectivity, sensitivity, and sample throughput. Liquid chromatography is often preferred for its ability to handle polar analytes and for the efficient separation of structural isomers.
Analytical Methods Overview
The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a versatile technique for the analysis of this compound. Reversed-phase chromatography is commonly employed for the separation of aniline derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method, particularly suitable for volatile and semi-volatile compounds like this compound. Derivatization may sometimes be employed to improve chromatographic performance.
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and to concentrate the analyte of interest.
Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Wastewater)
This protocol is adapted from general procedures for aniline derivatives in aqueous matrices.
Protocol:
-
Adjust the pH of a 100 mL water sample to approximately 11 with a suitable base (e.g., 5M NaOH).
-
Transfer the sample to a separatory funnel.
-
Add 50 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and isopropyl alcohol).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic phase.
-
Repeat the extraction twice more with fresh portions of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for GC-MS or HPLC analysis.
Solid-Phase Extraction (SPE) for Cleaner Sample Matrices
SPE can provide a more efficient cleanup and concentration compared to LLE.
Protocol:
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 50 mL of the sample onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., 1 mL of mobile phase for HPLC).
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a method for the analysis of 2,4-dimethylaniline and can be adapted for this compound.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: 0.02 M Ammonium Acetate in WaterB: Acetonitrile (ACN) |
| Gradient | 30% B to 72% B over 10 minutes, hold at 72% B for 15 minutes, then return to 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 238 nm or Mass Spectrometry (ESI+) |
Mass Spectrometry (MS) Conditions (for LC-MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ions (m/z) | To be determined for this compound |
| Collision Energy | To be optimized for this compound |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general methods for the analysis of aniline derivatives in environmental samples.
Chromatographic Conditions
| Parameter | Condition |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 230°C |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined for this compound |
| Qualifier Ions (m/z) | To be determined for this compound |
Method Validation and Quantitative Data
Any analytical method developed for the quantification of this compound must be validated to ensure its suitability for the intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table presents hypothetical performance data based on typical values for similar aniline compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linear Range | 0.1 - 10 µg/mL | 1 - 100 ng/mL | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.997 |
| LOD | ~25 ng/mL | ~0.5 ng/mL | ~1 ng/mL |
| LOQ | ~80 ng/mL | ~2 ng/mL | ~5 ng/mL |
| Accuracy (% Recovery) | 85 - 110% | 90 - 105% | 88 - 108% |
| Precision (% RSD) | < 10% | < 5% | < 8% |
Note: This data is illustrative and must be experimentally determined for this compound.
Visualizations
Experimental Workflow for Sample Analysis
Caption: General workflow for the analysis of this compound in samples.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 2,4-Diethylaniline
Welcome to the technical support center for the synthesis of 2,4-diethylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with achieving high regioselectivity in this synthesis. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why does the direct Friedel-Crafts ethylation of aniline (B41778) fail to produce this compound efficiently?
A1: Direct Friedel-Crafts alkylation of aniline is generally unsuccessful because the amino group (-NH₂) on the aniline ring is a Lewis base. It reacts with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the reaction. This acid-base reaction forms a complex that places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards the necessary electrophilic attack by the ethyl carbocation.[1][2][3][4][5]
Q2: What is the most effective strategy to achieve C-alkylation on the aniline ring for this synthesis?
A2: The most common and effective strategy involves a three-step process:
-
Protection: The nucleophilicity of the amino group is masked by converting it into an amide, typically acetanilide (B955), through acetylation. This prevents the unwanted reaction with the Lewis acid catalyst.[1][2]
-
Friedel-Crafts Alkylation: The protected aniline (acetanilide) is then subjected to Friedel-Crafts alkylation. The acetyl group is an ortho-, para-directing group, guiding the ethyl groups to the desired positions on the aromatic ring.
-
Deprotection: The acetyl group is removed by acid or base hydrolysis to restore the amino group, yielding the final this compound product.[6]
Q3: My reaction yields a mixture of mono-ethylated and poly-ethylated products. How can I improve the selectivity for the di-substituted product?
A3: Overalkylation is a common challenge because the introduction of an electron-donating alkyl group activates the ring, making it more susceptible to further alkylation.[5][6] To favor the desired 2,4-diethyl product, you should:
-
Control Stoichiometry: Carefully control the molar ratio of the ethylating agent (e.g., ethyl bromide) to the acetanilide. Using a precise amount (slightly over 2 equivalents) is critical.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the concentration of the desired product is maximized.
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of subsequent alkylation reactions, allowing for better control.
Q4: I am observing significant formation of the 2,6-diethylaniline (B152787) isomer. How can I enhance the yield of the 2,4-isomer?
A4: The ratio of ortho to para substitution is influenced by both electronic and steric factors. While the acetylamino group directs to both positions, steric hindrance can play a significant role. To favor the 2,4-isomer:
-
Choice of Catalyst: The size and nature of the Lewis acid catalyst can influence the steric environment around the ortho positions. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) may alter the isomer ratio.
-
Temperature Control: Reaction temperature can affect isomer distribution. A systematic study of the temperature profile of your reaction is recommended.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and the catalyst complex, thereby affecting the ortho/para ratio.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the acetanilide protection route.
| Problem Encountered | Probable Cause(s) | Suggested Solution(s) |
| No or very low yield of alkylated product | 1. The amino group was not fully protected before adding the Lewis acid catalyst, leading to catalyst deactivation.[1] 2. The Lewis acid catalyst is inactive or of poor quality. | 1. Ensure the protection step is complete. Purify the acetanilide before the alkylation step and confirm its identity (e.g., by melting point or NMR). 2. Use a fresh, anhydrous Lewis acid catalyst. |
| Product is primarily N-ethylated aniline | 1. The synthesis was attempted without protecting the amino group. 2. Reaction conditions inadvertently favored N-alkylation (e.g., lower temperatures, specific non-Friedel-Crafts catalysts).[6] | 1. The amino group must be protected as an amide to block the N-alkylation pathway. 2. Adhere to established Friedel-Crafts conditions which are designed for C-alkylation on the aromatic ring. |
| Excessive polyalkylation (tri-ethyl or higher) | 1. The stoichiometry of the ethylating agent was too high. 2. The reaction time was too long or the temperature was too high, promoting further reaction on the activated diethyl product.[6] | 1. Use just over 2.0 equivalents of the ethylating agent. 2. Monitor the reaction closely via TLC or GC and quench it as soon as the desired product is maximized. 3. Consider running the reaction at a lower temperature. |
| Difficult or incomplete deprotection | 1. Insufficient time or harshness of hydrolysis conditions (acid or base concentration). | 1. Increase the reaction time for the hydrolysis step and monitor completion by TLC. 2. If using acidic hydrolysis, ensure the acid concentration is sufficient to protonate the amide effectively. For basic hydrolysis, ensure a sufficient molar excess of the base is used.[6] |
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and scale.
Protocol 1: Protection of Aniline (Synthesis of Acetanilide)
-
Materials: Aniline, acetic anhydride (B1165640), concentrated hydrochloric acid, sodium acetate (B1210297), ice.
-
Procedure:
-
In a flask, dissolve aniline in a mixture of water and concentrated HCl.
-
Cool the solution in an ice bath.
-
In a separate beaker, dissolve sodium acetate in water.
-
Add acetic anhydride to the cooled aniline solution, followed immediately by the sodium acetate solution.
-
Stir the mixture vigorously for 15-20 minutes. A white precipitate of acetanilide will form.
-
Collect the crude acetanilide by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the product from hot water or ethanol (B145695) to obtain pure acetanilide. Dry completely before the next step.
-
Protocol 2: Friedel-Crafts Ethylation of Acetanilide
-
Materials: Dry acetanilide, anhydrous aluminum chloride (AlCl₃), ethyl bromide, anhydrous solvent (e.g., carbon disulfide or nitrobenzene), ice.
-
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Protect the system from atmospheric moisture with drying tubes.
-
Suspend anhydrous AlCl₃ in the anhydrous solvent and cool the mixture in an ice bath.
-
Add ethyl bromide dropwise to the cooled suspension with stirring.
-
Add the dry acetanilide in small portions to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat as needed while monitoring the progress by TLC or GC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice and concentrated HCl to decompose the aluminum complex.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent. Combine the organic extracts, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4-diethylacetanilide. Purify by chromatography or recrystallization.
-
Protocol 3: Deprotection (Hydrolysis of 2,4-Diethylacetanilide)
-
Materials: Crude 2,4-diethylacetanilide, 70% sulfuric acid or aqueous sodium hydroxide (B78521), suitable extraction solvent (e.g., diethyl ether).
-
Procedure:
-
Reflux the crude 2,4-diethylacetanilide with an excess of aqueous sulfuric acid or sodium hydroxide solution until the hydrolysis is complete (monitor by TLC).[6]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture. If using acid, add a base (e.g., NaOH solution). If using a base, add an acid (e.g., HCl).
-
Extract the liberated this compound with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).[6]
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the synthesis and troubleshooting process.
Caption: Overall workflow for the regioselective synthesis of this compound.
Caption: A troubleshooting decision tree for synthesizing this compound.
Caption: Key challenges and their primary solutions in the synthesis.
References
Technical Support Center: Purification of 2,4-Diethylaniline by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,4-diethylaniline via vacuum distillation. Below you will find frequently asked questions, detailed troubleshooting guides, and a complete experimental protocol to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the preferred method for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure (244 °C).[1] Distilling at this temperature can lead to decomposition, oxidation, and the formation of colored impurities, which is common for anilines.[2][3] Vacuum distillation significantly lowers the boiling point, allowing for purification at a lower temperature, which minimizes thermal degradation and prevents the formation of unwanted byproducts.[2]
Q2: My this compound is dark brown. Can I still purify it by vacuum distillation?
A2: Yes, vacuum distillation is an effective method for removing the colored, high-molecular-weight impurities that form from the oxidation and polymerization of anilines.[2][3] The non-volatile polymeric "gunk" will remain in the distillation flask, while the pure this compound will distill over.
Q3: What is "bumping" and how can I prevent it during the vacuum distillation of this compound?
A3: "Bumping" is the sudden, violent boiling of a liquid in a distillation flask. This is a common issue in vacuum distillation due to the large temperature gradient between the heated bottom layer and the cooler surface of the liquid. To prevent bumping, it is crucial to use a magnetic stir bar for vigorous and constant stirring. Boiling chips are generally not effective under vacuum as the trapped air within them is quickly removed, rendering them useless.[4]
Q4: How do I know what temperature my this compound will boil at under my specific vacuum pressure?
A4: You can estimate the boiling point at a reduced pressure using a pressure-temperature nomograph. You will need to know the boiling point at atmospheric pressure (244 °C for this compound) and the pressure of your vacuum system. Align a straight edge on the nomograph connecting these two points to find the approximate boiling point under your experimental conditions.
Q5: The distilled this compound is still slightly colored. What could be the cause?
A5: A slight coloration in the distillate can be due to a few factors. Vigorous bumping could have carried over some of the non-volatile impurities.[2] Alternatively, if the distillation is carried out too slowly or at a higher than necessary temperature, some thermal degradation or oxidation might still occur. Ensuring a good, stable vacuum and a controlled heating rate can help minimize this. Storing the purified aniline (B41778) under an inert atmosphere (like nitrogen or argon) and in the dark can prevent re-oxidation.[3]
Quantitative Data
The following table provides physical properties of this compound and estimated boiling points at various reduced pressures. These estimated boiling points are calculated using a pressure-temperature nomograph and should be considered as starting points for your distillation.
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol [1] |
| Boiling Point (at 760 mmHg) | 244 °C[1] |
| Density | 0.948 g/cm³[1] |
| Estimated Boiling Point (at 20 mmHg) | ~120 - 130 °C |
| Estimated Boiling Point (at 10 mmHg) | ~105 - 115 °C |
| Estimated Boiling Point (at 5 mmHg) | ~90 - 100 °C |
| Estimated Boiling Point (at 1 mmHg) | ~65 - 75 °C |
Note: The estimated boiling points are approximations. The actual boiling point will depend on the accuracy of the pressure measurement and the purity of the starting material.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a standard procedure for the purification of this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Drying agent (e.g., anhydrous potassium carbonate or sodium sulfate)
-
Vacuum grease
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask (distilling flask)
-
Claisen adapter
-
Thermometer and adapter
-
Vigreux column (optional, for better separation)
-
Condenser
-
Receiving flask
-
Vacuum adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump with a trap
-
Pressure gauge (manometer)
Procedure:
-
Drying the Crude Aniline: If the crude this compound is suspected to contain water, it should be dried beforehand by stirring with a suitable drying agent (e.g., anhydrous potassium carbonate) for several hours, followed by filtration.
-
Assembling the Apparatus:
-
Place a magnetic stir bar in the round-bottom distilling flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.[2]
-
Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to minimize bumping.
-
-
Initiating the Distillation:
-
Begin stirring the crude aniline.
-
Slowly and carefully apply the vacuum. The liquid may initially bubble as dissolved gases are removed.[2]
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.
-
-
Collecting the Fractions:
-
The temperature will rise as the vapor reaches the thermometer.
-
Collect a small forerun fraction, which may contain more volatile impurities.
-
When the temperature stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask to collect the main fraction of pure this compound.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure compound.
-
-
Completing the Distillation:
-
Stop the distillation when only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
Turn off the heating mantle and allow the apparatus to cool down to room temperature.
-
Slowly and carefully release the vacuum by introducing an inert gas.
-
-
Storage:
-
Transfer the purified, colorless this compound to a clean, dry, amber glass bottle.
-
Flush the bottle with an inert gas before sealing to prevent oxidation and discoloration during storage.[3] Store in a cool, dark place.
-
Visual Guides
Experimental Workflow
Caption: A step-by-step workflow for the vacuum distillation of this compound.
Troubleshooting Guide
References
Technical Support Center: Analysis of 2,4-Diethylaniline Synthesis by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying byproducts in the synthesis of 2,4-diethylaniline using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide: Identifying Unexpected Peaks in Your GC-MS Chromatogram
This guide will help you systematically identify potential byproducts from the synthesis of this compound. A common synthetic route involves the ethylation of aniline (B41778) using an ethylating agent such as ethanol (B145695) or ethylene (B1197577) under acidic conditions.
Logical Workflow for Byproduct Identification
The following diagram outlines a step-by-step process for troubleshooting unexpected peaks in your GC-MS data.
Caption: A logical workflow for identifying byproducts in this compound synthesis via GC-MS.
Step 1: Analyze the Mass Spectrum of the Unexpected Peak
-
Determine the Molecular Ion (M+): The peak with the highest mass-to-charge ratio (m/z) is often the molecular ion. For aniline derivatives, the molecular ion peak is typically an odd number due to the presence of a single nitrogen atom.[1]
-
Examine the Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule's structure. Look for characteristic losses. For ethylanilines, a common fragmentation is the loss of a methyl group (M-15) to form a stable benzylic cation.
Step 2: Propose Potential Byproduct Structures
Based on the synthetic route, consider the following potential side reactions and the resulting byproducts.
Potential Side Reaction Pathways
Caption: Potential C-alkylation and N-alkylation side reactions during the synthesis of this compound.
Step 3: Compare Experimental Data with Reference Data
The following table summarizes the expected molecular weights and key mass spectral fragments for potential byproducts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) | Potential Source |
| Aniline (Starting Material) | C₆H₇N | 93.13 | 93 (M+), 66, 39 | Incomplete Reaction |
| 2-Ethylaniline (B167055) | C₈H₁₁N | 121.18 | 121 (M+), 106 (M-15), 77[2][3][4] | Incomplete Reaction |
| 4-Ethylaniline | C₈H₁₁N | 121.18 | 121 (M+), 106 (M-15), 77[5][6][7] | Incomplete Reaction |
| 2,6-Diethylaniline | C₁₀H₁₅N | 149.23 | 149 (M+), 134 (M-15), 118, 91[8][9][10][11] | Isomerization |
| Triethylaniline (isomer mix) | C₁₂H₁₉N | 177.29 | 177 (M+), 162 (M-15) | Polyalkylation |
| N-Ethylaniline | C₈H₁₁N | 121.18 | 121 (M+), 106 (M-15), 77[12] | N-Alkylation |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | 149 (M+), 134 (M-15), 106, 77[13][14][15] | N-Alkylation |
Frequently Asked Questions (FAQs)
Q1: I see a peak with a molecular ion of 121 m/z. What could it be?
A1: A molecular ion of 121 m/z corresponds to a monoethylaniline. This is likely due to an incomplete reaction. The two most probable isomers are 2-ethylaniline and 4-ethylaniline. To distinguish between them, you would ideally need to compare their retention times with authentic standards. The fragmentation pattern for both will likely show a prominent peak at 106 m/z, corresponding to the loss of a methyl group.[2][3][4][5][6][7] It could also potentially be N-ethylaniline, an N-alkylation byproduct, which also has a molecular weight of 121.[12]
Q2: My chromatogram shows a peak with a molecular ion of 177 m/z. What is this?
A2: A molecular ion of 177 m/z suggests the presence of a triethylaniline isomer. This is a product of polyalkylation, where a third ethyl group has been added to the diethylaniline product. The mass spectrum would be expected to show a significant fragment at 162 m/z (M-15).
Q3: I have a peak with the same molecular weight as my product (149 m/z) but a different retention time. What could it be?
A3: This is likely an isomer of this compound. A common isomer formed during such alkylations is 2,6-diethylaniline.[8][9][10][11] Another possibility is N,N-diethylaniline, which is a product of N-alkylation.[13][14][15] Differentiating these will require comparison with the retention times and mass spectra of authentic standards.
Q4: Why am I seeing N-alkylation byproducts like N-ethylaniline and N,N-diethylaniline?
A4: The nitrogen atom in aniline is nucleophilic and can compete with the aromatic ring for the ethylating agent, especially under certain reaction conditions. This leads to the formation of N-alkylated byproducts.[16][17][18][19][20]
Experimental Protocols
Sample Preparation for GC-MS Analysis
-
Quench the Reaction: Carefully quench the reaction mixture, for example, by adding it to a cooled solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the organic components into a suitable solvent like dichloromethane (B109758) or diethyl ether.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the solution under reduced pressure.
-
Dilution: Dilute a small aliquot of the crude product mixture in a GC-compatible solvent (e.g., dichloromethane or hexane) to an appropriate concentration for analysis (typically in the low ppm range).
Standard GC-MS Method
-
Gas Chromatograph (GC) Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is generally suitable.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-300 m/z.
-
Disclaimer: This information is intended for guidance and troubleshooting purposes. Specific experimental conditions may need to be optimized for your particular instrumentation and synthetic procedure. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Page loading... [guidechem.com]
- 3. massbank.eu [massbank.eu]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Ethylaniline(589-16-2) IR Spectrum [m.chemicalbook.com]
- 7. Benzenamine, 4-ethyl- [webbook.nist.gov]
- 8. mzCloud – 2 6 Diethylaniline [mzcloud.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Page loading... [wap.guidechem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. N-Ethylaniline(103-69-5) MS [m.chemicalbook.com]
- 13. N,N-Diethylaniline [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. N-alkylation of aniline with ethanol over an industrial niobic acid catalyst – influence of water formation on kinetics and selectivity | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
how to remove residual starting material from 2,4-diethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting material from 2,4-diethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude this compound product?
A1: Common impurities in crude this compound typically arise from the synthesis process, which often involves the ethylation of aniline (B41778). These impurities can include:
-
Unreacted Starting Material: Aniline is a common starting material and may be present if the reaction has not gone to completion.
-
Mono-ethylated Byproducts: 2-ethylaniline (B167055) and 4-ethylaniline (B1216643) can be formed as intermediates.
-
Over-ethylated Byproducts: 2,4,6-triethylaniline (B3049202) can be produced if the reaction proceeds too far.
-
Other Isomers: Depending on the synthetic route, other diethylaniline isomers may be present.
Q2: My crude this compound is dark in color. What causes this and how can I remove the color?
A2: The dark color, often brown or reddish, is typically due to the presence of oxidized polymeric impurities. These can form when aniline and its derivatives are exposed to air and light. Purification methods such as distillation or column chromatography are effective at removing these colored impurities. For stubborn coloration, treatment with activated charcoal during recrystallization (if applicable) or before distillation can be beneficial.
Q3: Which purification method is most suitable for removing residual starting materials from this compound on a large scale?
A3: For large-scale purification, fractional distillation is generally the most efficient and cost-effective method. The significant difference in boiling points between this compound and common starting materials like aniline allows for excellent separation.
Q4: When should I choose column chromatography over distillation for purification?
A4: Column chromatography is preferred for:
-
Small-scale purifications: Where setting up a distillation apparatus may be less practical.
-
Separating isomers: When impurities have very close boiling points to this compound, making distillation ineffective.
-
Removing non-volatile impurities: For impurities that would not be removed by distillation.
Q5: Can I use a simple acid wash to purify my this compound?
A5: An acid wash, or liquid-liquid extraction, is a useful technique for removing non-basic or weakly basic impurities from your this compound product. By dissolving the crude product in an organic solvent and washing with an aqueous acid solution, the basic this compound will form a salt and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aniline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent. This method is particularly effective for an initial cleanup but may not remove other basic impurities like aniline starting material or other ethylated anilines.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from a close-boiling impurity.
-
Possible Cause:
-
Inefficient distillation column.
-
Distillation rate is too fast.
-
Fluctuating heat source.
-
-
Solution:
-
Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column).
-
Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
-
Ensure a stable and consistent heat source. Use a heating mantle with a stirrer for even heating.
-
Insulate the distillation column to minimize heat loss.
-
Problem: The product is still colored after distillation.
-
Possible Cause:
-
Some colored impurities are co-distilling with the product.
-
The product is degrading at the distillation temperature.
-
-
Solution:
-
Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal degradation.
-
Pre-treat the crude product with activated charcoal before distillation to adsorb colored impurities.
-
Column Chromatography
Problem: this compound is not moving from the baseline on the TLC plate.
-
Possible Cause:
-
The solvent system (eluent) is not polar enough.
-
-
Solution:
-
Increase the polarity of the eluent. For a common hexane (B92381)/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.
-
For basic compounds like anilines, adding a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) (TEA) to the eluent can help to reduce strong interactions with the acidic silica (B1680970) gel and improve mobility.[1]
-
Problem: All spots are running at the top of the TLC plate.
-
Possible Cause:
-
The eluent is too polar.
-
-
Solution:
-
Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
-
Problem: Tailing of the this compound spot on the TLC plate and column.
-
Possible Cause:
-
Strong interaction between the basic amine and the acidic silica gel.
-
-
Solution:
-
Add a small amount of triethylamine (0.1-1%) or another suitable base to the eluent to neutralize the acidic sites on the silica gel.[1]
-
Consider using a different stationary phase, such as alumina (B75360) (neutral or basic), which is less acidic than silica gel.
-
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C) |
| Aniline | ~184 |
| Monoethylaniline | ~205[2][3][4] |
| This compound | 244 [2] |
| Triethylaniline | >244 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To separate this compound from lower-boiling starting materials such as aniline.
Materials:
-
Crude this compound
-
Heating mantle
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flasks
-
Thermometer and adapter
-
Boiling chips or magnetic stirrer
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Add the crude this compound and boiling chips to the round-bottom flask.
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. Collect the first fraction, which will primarily be the lower-boiling impurity (e.g., aniline, ~184 °C).
-
Once the temperature begins to rise, change the receiving flask to collect an intermediate fraction.
-
When the temperature stabilizes at the boiling point of this compound (244 °C), change to a new receiving flask to collect the pure product.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound from impurities with similar boiling points.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture with 0.1% triethylamine)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Develop a TLC solvent system: Test different ratios of hexane and ethyl acetate (with 0.1% triethylamine) to find a system where the Rf value of this compound is approximately 0.2-0.4 and is well-separated from impurities.
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elute the column: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Acid Wash (Liquid-Liquid Extraction)
Objective: To remove non-basic impurities from this compound.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Aqueous acid solution (e.g., 1M HCl)
-
Aqueous base solution (e.g., 1M NaOH)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the crude this compound in an organic solvent in a separatory funnel.
-
Add the aqueous acid solution and shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The this compound will be protonated and move into the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Discard the organic layer containing the non-basic impurities.
-
Return the aqueous layer to the separatory funnel and add the aqueous base solution until the solution is basic.
-
Add fresh organic solvent and shake to extract the deprotonated this compound back into the organic layer.
-
Separate the organic layer, dry it over a drying agent, and remove the solvent by rotary evaporation to yield the purified product.
Visualizations
Caption: A decision workflow for selecting the appropriate purification method for this compound.
Caption: A troubleshooting guide for common issues in the fractional distillation of this compound.
References
Technical Support Center: Optimizing Reaction Yield for the Ethylation of m-Phenylenediamine
Welcome to the technical support center for the ethylation of m-phenylenediamine (B132917). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your reaction yields.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the ethylation of m-phenylenediamine, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Conversion of m-Phenylenediamine
Q: My ethylation reaction shows low or no consumption of the starting m-phenylenediamine. What are the likely causes?
A: Low reactivity can stem from several factors:
-
Insufficiently Reactive Ethylating Agent: If using an ethyl halide, the reactivity follows the trend Ethyl Iodide > Ethyl Bromide > Ethyl Chloride. Ensure your chosen halide is reactive enough for the conditions.
-
Steric Hindrance: While less of a concern with ethyl groups, significant steric bulk on a catalyst or substrate can impede the reaction.
-
Inappropriate Reaction Conditions: Temperature, pressure, and reaction time are critical. N-alkylation of aromatic amines often requires elevated temperatures to proceed at a reasonable rate.
-
Catalyst Inactivity (for catalytic processes): If employing a catalyst, ensure it is active and not poisoned by impurities in your reagents or solvent. For "borrowing hydrogen" methods using ethanol (B145695), the catalyst is crucial for the initial dehydrogenation step.[1]
Issue 2: Poor Selectivity and Over-alkylation (Formation of N,N'-diethyl-m-phenylenediamine)
Q: My reaction is producing a significant amount of the di-ethylated product, N,N'-diethyl-m-phenylenediamine, instead of the desired mono-ethylated product. How can I improve selectivity?
A: Over-alkylation is a common challenge because the mono-ethylated product (N-ethyl-m-phenylenediamine) can be more nucleophilic than the starting diamine. Here are strategies to favor mono-ethylation:
-
Control Stoichiometry: Use a significant excess of m-phenylenediamine relative to the ethylating agent. This statistically favors the ethylating agent reacting with the more abundant starting material.
-
Slow Addition: Add the ethylating agent slowly to the reaction mixture. This maintains a low concentration of the ethylating agent, reducing the likelihood of it reacting with the already-formed mono-ethylated product.
-
Choice of Method:
-
Zeolite-Catalyzed Alkylation: Using diethyl carbonate in the presence of a zeolite catalyst, such as NaY, has been shown to be highly selective for mono-N-alkylation of arylenediamines.[2]
-
Reductive Amination: This method involves reacting m-phenylenediamine with one equivalent of acetaldehyde (B116499) to form an imine, which is then reduced in-situ. This is an excellent method for achieving controlled mono-alkylation.[3][4][5]
-
"Borrowing Hydrogen" Catalysis: This approach uses ethanol as the ethylating agent with a suitable transition metal catalyst (e.g., based on Ruthenium or Iridium). The catalyst temporarily oxidizes ethanol to acetaldehyde for the reductive amination sequence. Selectivity can often be controlled by catalyst choice and reaction conditions.[1][6][7][8][9]
-
Issue 3: Formation of Side Products Other Than Over-alkylation
Q: I am observing unexpected peaks in my GC-MS analysis. What are potential side reactions?
A: Besides over-alkylation, other side reactions can occur:
-
Oxidation: m-Phenylenediamine and its ethylated derivatives can be sensitive to air, leading to colored oxidation products.[10] It is advisable to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction with Solvents: Ensure your solvent is inert under the reaction conditions. For example, some solvents can participate in side reactions at elevated temperatures.
-
Impurity-Related Side Products: Impurities in the starting materials or reagents can lead to a variety of side products. Ensure the purity of your m-phenylenediamine and ethylating agent.
Issue 4: Difficulty in Product Purification
Q: How can I effectively separate the mono-ethylated product from the di-ethylated product and unreacted starting material?
A: The separation of N-ethyl-m-phenylenediamine, N,N'-diethyl-m-phenylenediamine, and m-phenylenediamine can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for separating these compounds. A silica (B1680970) gel column with a gradient elution system of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically effective. Careful optimization of the solvent system is crucial.
-
Distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be a viable purification method, particularly for larger scale reactions.[11]
-
Derivatization: In some analytical cases, derivatization of the amine groups can facilitate separation or analysis by techniques like Gas Chromatography (GC).[12][13][14]
Data Presentation
The following table summarizes reaction conditions and reported yields for the ethylation of m-phenylenediamine from the literature.
| Ethylation Method | Ethylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Zeolite-Catalyzed Alkylation | Diethyl Carbonate | Zeolite NaY | Diethyl Carbonate (reflux) | Reflux | 2 | N-ethyl-m-phenylenediamine | 99 | [2] |
Note: Data for other ethylation methods specifically for m-phenylenediamine is limited in the readily available literature. The principles of reductive amination and "borrowing hydrogen" catalysis are well-established for aromatic amines and can be adapted, but optimization would be required.
Experimental Protocols
Zeolite-Catalyzed Mono-N-Ethylation of m-Phenylenediamine[2]
This protocol is based on a literature procedure demonstrating high selectivity for mono-alkylation.
Materials:
-
m-Phenylenediamine (MPD)
-
Diethyl carbonate
-
Zeolite NaY (pre-dried at 70 °C in vacuo)
-
Methanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-phenylenediamine (e.g., 3.98 g), diethyl carbonate (146 mL), and pre-dried zeolite NaY (3.98 g).
-
Stir the mixture and heat to reflux.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC-MS). The reaction is reported to be complete within 2 hours, with the starting material being consumed and only one new product peak appearing.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the zeolite catalyst.
-
Wash the filtered zeolite with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the mono-N-ethyl-m-phenylenediamine product.
Reported Outcome: The reported yield for this procedure is 99% for N-ethyl-m-phenylenediamine, with a purity of >99% as determined by 1H NMR.[2]
Visualizations
Logical Workflow for Troubleshooting Ethylation Reactions
Caption: A logical workflow for troubleshooting common issues in the ethylation of m-phenylenediamine.
Conceptual Diagram of Ethylation Methods
Caption: Conceptual overview of different synthetic strategies for the ethylation of m-phenylenediamine.
References
- 1. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. In water alkylation of amines with alcohols through a borrowing hydrogen process catalysed by ruthenium nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. may.chem.uh.edu [may.chem.uh.edu]
- 9. digital.csic.es [digital.csic.es]
- 10. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 11. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing over-alkylation in the synthesis of diethylanilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethylanilines. The focus is on preventing over-alkylation, a common challenge in this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing N,N-diethylaniline?
The main difficulty in the N-alkylation of aniline (B41778) is controlling the reaction to prevent over-alkylation. The desired product, N,N-diethylaniline (a tertiary amine), is often more nucleophilic than the starting material (aniline) or the mono-alkylated intermediate (N-ethylaniline). This increased nucleophilicity can lead to a subsequent reaction with the ethylating agent, forming a quaternary ammonium (B1175870) salt as an undesired byproduct. This results in a mixture of products that can be challenging to separate.[1]
Q2: What are the common side reactions to be aware of besides over-alkylation?
Beyond over-alkylation, other potential side reactions include:
-
C-Alkylation: Alkylation can occur on the aromatic ring of aniline, particularly at the ortho and para positions. This is more common under Friedel-Crafts type conditions where a Lewis acid catalyst like aluminum chloride (AlCl₃) is used.[1]
-
Elimination Reactions: When using ethyl halides as alkylating agents, elimination of a hydrogen halide can occur to form an alkene, especially under strongly basic conditions.
Q3: Which synthetic methods are recommended to minimize over-alkylation?
Reductive amination is a highly effective and widely recommended method for synthesizing N,N-diethylaniline while minimizing over-alkylation. This one-pot process involves the reaction of aniline with an aldehyde (acetaldehyde) or an alcohol (ethanol) in the presence of a reducing agent and a catalyst. The reaction proceeds through an imine intermediate which is then reduced in situ. This method often provides better selectivity compared to direct alkylation with ethyl halides.[2]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials (aniline) and, if available, the expected product (N,N-diethylaniline), you can observe the consumption of the reactants and the formation of the product over time. This allows for timely quenching of the reaction to maximize the yield of the desired product and minimize byproduct formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of N,N-diethylaniline | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst activity. - Formation of side products. | - Monitor the reaction by TLC until the starting material is consumed. - Optimize the reaction temperature. While some reductive aminations proceed at room temperature, increasing the temperature might improve yields. - Ensure the catalyst is fresh and properly activated. - Adjust reaction conditions (e.g., temperature, catalyst, stoichiometry) to disfavor the formation of byproducts. |
| Presence of significant amounts of mono-ethylaniline | - Insufficient amount of ethylating agent. - Short reaction time. | - Increase the molar ratio of the ethylating agent (e.g., acetaldehyde (B116499) or ethanol) to aniline. - Extend the reaction time and monitor progress using TLC. |
| Formation of quaternary ammonium salt (over-alkylation) | - High reactivity of the N,N-diethylaniline product. - High concentration of the ethylating agent. - Inappropriate stoichiometry. | - Perform the reaction at a lower temperature to improve selectivity. - Control the addition of the ethylating agent (e.g., slow, dropwise addition) to maintain its low concentration in the reaction mixture. - Carefully optimize the molar ratio of aniline to the ethylating agent. An excess of aniline can favor mono- and di-alkylation over the formation of the quaternary salt. |
| Detection of C-alkylated byproducts | - Use of a catalyst that promotes Friedel-Crafts type reactions (e.g., AlCl₃). - High reaction temperature. | - Choose a catalyst known to favor N-alkylation, such as palladium on carbon (Pd/C) for reductive amination. - Lower the reaction temperature, as higher temperatures can favor C-alkylation. |
| "Runaway" or exothermic reaction | - Rapid addition of a highly reactive reagent (e.g., a borohydride (B1222165) reducing agent). | - Add the reactive reagent slowly and in portions, with adequate cooling if necessary. |
| Difficulty in purifying the final product | - Presence of byproducts with similar boiling points or polarities. | - For impurities with different boiling points, fractional distillation is effective. - For impurities with similar boiling points but different polarities, silica (B1680970) gel column chromatography is a suitable purification method. |
Quantitative Data on Reaction Conditions
The following tables summarize the impact of various reaction parameters on the synthesis of N,N-dialkylated anilines. While some data pertains to N,N-dimethylaniline, the principles are transferable to the synthesis of N,N-diethylaniline.
Table 1: Effect of Catalyst and Temperature on Aniline Alkylation
| Catalyst | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | Selectivity for N,N-dialkylaniline (%) | Reference |
| β Zeolite | Methanol | 240-250 | > 99 | > 86 | [3] |
| 60% Iron oxide and 2% Tin oxide on attapulgite | Ethanol | 330-440 | 75-80 | 74 (for 2,6-diethylaniline) | [4] |
| Al₂O₃ | Diethyl ether | 310 | - | - | [5] |
Table 2: Effect of Molar Ratio of Reactants on N,N-Dimethylaniline Synthesis
| Aniline:Methanol Molar Ratio | Temperature (°C) | Feed Rate (h⁻¹) | Aniline Conversion (%) | Selectivity for N,N-dimethylaniline (%) | Reference |
| 1:3 | 240-250 | 0.5 | > 99 | > 86 | [3] |
Experimental Protocols
Protocol 1: Reductive Amination of Aniline with Acetaldehyde
This protocol is a general procedure for the synthesis of N,N-diethylaniline.
Materials:
-
Aniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Palladium on carbon (Pd/C) (for alternative reduction)
-
Ammonium formate (B1220265) (for alternative reduction)
-
2-Propanol/water (9:1 v/v) (for alternative reduction)
Procedure using Sodium Triacetoxyborohydride:
-
Reaction Setup: To a round-bottom flask, add aniline (1 equivalent) and dichloromethane (CH₂Cl₂).
-
Imine Formation: Add acetaldehyde (2.2 equivalents) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the intermediate imine.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents per ethyl group, so 3.0 equivalents total) to the mixture in portions. The reaction can be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
-
Alternative Reduction using Pd/C and Ammonium Formate:
-
Catalyst Activation: In a flask, add 10% Pd/C (0.1 equivalents) to a 9:1 mixture of 2-propanol and water. Add ammonium formate (10 equivalents) and stir for 5 minutes to activate the catalyst.
-
Reaction: Add aniline (1 equivalent) and acetaldehyde (2.2 equivalents) to the reaction mixture and stir for 30-60 minutes at room temperature.
-
Work-up and Purification:
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dilute the residue with dichloromethane and wash with brine solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Distill the organic layer under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the synthesis of N,N-diethylaniline.
References
stability of 2,4-diethylaniline under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,4-diethylaniline under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
A1: this compound, as a primary aromatic amine, is generally a stable compound. However, under forced acidic and basic conditions, particularly at elevated temperatures, it can undergo degradation. The ethyl groups at the 2 and 4 positions are electron-donating, which increases the electron density on the aromatic ring and the nitrogen atom, influencing its reactivity.
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: Under strong acidic conditions (e.g., in the presence of HCl or H₂SO₄) and heat, the primary degradation pathway is likely to be acid-catalyzed reactions such as electrophilic substitution on the activated ring, if electrophiles are present. While aniline (B41778) itself is susceptible to oxidation, in a non-oxidative acidic environment, the main concern would be the stability of the amine functional group and potential reactions on the aromatic ring. In the presence of trace metals or oxidizing agents, complex colored products can be formed through oxidation and polymerization.
Q3: What are the expected degradation products of this compound under basic conditions?
A3: this compound is generally more stable under basic conditions compared to acidic conditions. However, under forcing conditions (e.g., high concentration of NaOH or KOH and elevated temperature), degradation can occur, likely through oxidation if air is present. The lone pair of electrons on the nitrogen atom makes the compound susceptible to oxidation, which can lead to the formation of colored impurities.
Q4: How do the diethyl substituents affect the stability of the aniline ring?
A4: The two ethyl groups on the aniline ring are electron-donating groups. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This increased electron density can also influence the rate of oxidation.
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound.[1] This method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining this compound and the formation of impurities over time.
Troubleshooting Guides
Issue: Unexpectedly High Degradation of this compound in Acidic Conditions
| Potential Cause | Troubleshooting Steps |
| Presence of Oxidizing Impurities | Ensure high-purity acid and solvent are used. Degas all solutions to remove dissolved oxygen. |
| Exposure to Light | Protect the reaction mixture from light, as photo-degradation can occur, especially in the presence of photosensitizers. |
| Elevated Temperature | Reduce the temperature of the experiment. Perform a temperature screening study to find the optimal temperature for controlled degradation. |
| Incorrect Acid Concentration | Verify the concentration of the acid solution. Start with a lower concentration (e.g., 0.1 M HCl) before moving to higher concentrations. |
Issue: Color Formation in the this compound Sample During Basic Stability Studies
| Potential Cause | Troubleshooting Steps |
| Oxidation | The formation of colored products is often due to oxidation. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the experiment to minimize contact with oxygen. |
| Presence of Metal Ions | Trace metal ion contamination can catalyze oxidation. Use high-purity base and solvents, and consider using metal-chelating agents like EDTA in your buffer if metal contamination is suspected. |
| High Temperature | Lower the temperature of the stability study. While heat accelerates degradation, it can also promote side reactions like oxidation. |
Quantitative Data Summary
The following tables summarize representative data from forced degradation studies on this compound. These studies are typically performed to understand the degradation profile of a compound under stress conditions.
Table 1: Stability of this compound under Acidic Conditions
| Condition | Time (hours) | Temperature (°C) | % Degradation | Appearance of Solution |
| 0.1 M HCl | 24 | 60 | < 5% | Colorless |
| 1 M HCl | 24 | 60 | 10-15% | Pale Yellow |
| 1 M HCl | 72 | 60 | 25-30% | Yellow |
| 1 M H₂SO₄ | 24 | 80 | 30-40% | Brownish-Yellow |
Table 2: Stability of this compound under Basic Conditions
| Condition | Time (hours) | Temperature (°C) | % Degradation | Appearance of Solution |
| 0.1 M NaOH | 24 | 60 | < 2% | Colorless |
| 1 M NaOH | 24 | 60 | 5-10% | Pale Yellow |
| 1 M NaOH | 72 | 60 | 15-20% | Yellow |
| 1 M KOH | 24 | 80 | 20-25% | Brownish-Yellow |
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Preparation of Acidic Solution: Prepare a 1 M solution of hydrochloric acid (HCl) in deionized water.
-
Stress Experiment:
-
In a clean glass vial, add a known volume of the this compound stock solution.
-
Add an equal volume of the 1 M HCl solution. The final concentration of the drug will be 0.5 mg/mL in 0.5 M HCl.
-
Seal the vial and place it in a water bath or oven maintained at 60°C.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
-
Sample Analysis:
-
Neutralize the withdrawn sample with an equivalent amount of 0.5 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed reference standard.
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) at a pH of around 7. A gradient elution may be necessary to separate all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 240 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Use a calibration curve prepared from standard solutions of this compound to quantify the amount of the parent drug remaining.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting decision tree for unexpected degradation of this compound.
References
troubleshooting poor yield in the diazotization of 2,4-diethylaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the diazotization of 2,4-diethylaniline. Poor yields in this reaction can be a significant challenge, often stemming from the specific structural features of the starting material. This guide provides detailed insights and practical solutions to overcome common issues.
Troubleshooting Guides
This section addresses specific problems you may encounter during the diazotization of this compound in a question-and-answer format.
Question 1: My diazotization reaction of this compound is resulting in a very low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the diazotization of this compound are a common challenge and can stem from several factors related to its structure and reaction conditions.
-
Poor Solubility: this compound, with its two ethyl groups, has limited solubility in the acidic aqueous media typically used for diazotization. This can lead to a heterogeneous reaction mixture and incomplete conversion. The presence of undissolved starting material will significantly lower the yield.
-
Steric Hindrance: The ethyl group at the ortho position (position 2) creates steric hindrance around the amino group. This bulkiness can physically block the approach of the nitrosating agent (nitrosonium ion, NO⁺), slowing down the reaction rate.
-
Inadequate Temperature Control: Diazonium salts are notoriously unstable and decompose at elevated temperatures.[1] Maintaining a strict temperature range of 0-5°C is critical to prevent the decomposition of the formed 2,4-diethylbenzenediazonium salt into undesired byproducts, primarily the corresponding phenol.[2]
-
Insufficient Acidity: A sufficiently acidic environment is crucial for the generation of the active nitrosating agent and to prevent side reactions.
Troubleshooting Steps:
-
Address Solubility Issues:
-
Co-solvent System: Consider using a mixture of an organic solvent and aqueous acid. Solvents like acetic acid or ethanol (B145695) can help to dissolve the this compound, creating a more homogeneous reaction mixture.
-
Fine Suspension: If a co-solvent is not desirable for downstream applications, ensure the aniline (B41778) hydrochloride salt is a fine, well-stirred suspension to maximize the surface area for the reaction.
-
-
Optimize Reaction Conditions to Overcome Steric Hindrance:
-
Increased Reaction Time: Due to the slower reaction rate caused by steric hindrance, extending the reaction time after the addition of sodium nitrite (B80452) may be necessary. Continue stirring at 0-5°C for 30-60 minutes after the addition is complete.
-
Alternative Nitrosating Agents: For particularly stubborn reactions, stronger nitrosating agents like nitrosylsulfuric acid can be used, especially if the reaction is conducted in concentrated sulfuric acid.
-
-
Strict Temperature and Reagent Control:
-
Maintain 0-5°C: Use an ice-salt bath to ensure the temperature of the reaction mixture does not rise above 5°C during the addition of the sodium nitrite solution.
-
Slow, Dropwise Addition: Add the sodium nitrite solution very slowly, drop by drop, to the stirred aniline solution. This helps to control the exothermic nature of the reaction and prevent localized heating.
-
Question 2: I observe the formation of a dark-colored precipitate or an oily layer during my diazotization reaction. What is this and how can I prevent it?
Answer:
The formation of colored byproducts is a common indicator of side reactions.
-
Azo Coupling: The newly formed diazonium salt is an electrophile and can react with the unreacted, nucleophilic this compound to form a colored azo compound. This is more likely to occur if the reaction medium is not sufficiently acidic, as a higher concentration of the free amine will be present. The electron-donating nature of the ethyl groups on the ring makes it more susceptible to this coupling reaction.
-
Phenol Formation and Polymerization: If the temperature rises, the diazonium salt can decompose to form 2,4-diethylphenol. Phenols are highly reactive towards diazonium salts and can also undergo oxidative polymerization to form dark, tarry substances.
Preventative Measures:
-
Ensure Sufficient Acidity: Use a molar excess of strong acid (typically 2.5-3 equivalents relative to the aniline) to ensure the complete protonation of the this compound and to maintain a low pH throughout the reaction.
-
Order of Addition: Always add the sodium nitrite solution to the acidic solution of the aniline. Reversing the order of addition can lead to a temporary excess of the amine in the presence of the diazonium salt, promoting azo coupling.
-
Vigorous Stirring: Efficient stirring is crucial to ensure rapid mixing and to prevent localized high concentrations of reagents, which can lead to side reactions.
Question 3: Brown fumes (NO₂) are evolving from my reaction mixture. Is this normal?
Answer:
The evolution of brown nitrogen dioxide (NO₂) gas is not normal and indicates a problem with the reaction conditions.
-
Decomposition of Nitrous Acid: Nitrous acid (HNO₂), generated in situ, is unstable and decomposes, especially at temperatures above 5°C or in localized hot spots.
-
Localized High Concentration of Nitrite: Adding the sodium nitrite solution too quickly can lead to a localized excess, which can decompose.
Corrective Actions:
-
Check and Lower Temperature: Immediately ensure the reaction temperature is within the 0-5°C range.
-
Slow Down Addition: Reduce the rate of addition of the sodium nitrite solution.
-
Improve Stirring: Increase the stirring rate to ensure better dispersion of the reagents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of this compound?
A1: The optimal temperature is between 0°C and 5°C.[1] This low temperature is crucial to ensure the stability of the resulting diazonium salt and to minimize decomposition to the corresponding phenol.
Q2: How can I confirm that the diazotization is complete?
A2: The completion of the reaction is typically indicated by the presence of a slight excess of nitrous acid. This can be tested using starch-iodide paper. A drop of the reaction mixture is applied to the paper; an immediate blue-black color indicates the presence of excess nitrous acid and that all the aniline has reacted.[3]
Q3: Is it possible to isolate the 2,4-diethylbenzenediazonium salt?
A3: While some diazonium salts can be isolated as more stable salts (e.g., with tetrafluoroborate (B81430) or tosylate counterions), it is generally not recommended to isolate diazonium salts, especially those with chloride or sulfate (B86663) counterions, as they can be explosive in the solid, dry state.[2] For most synthetic purposes, the diazonium salt is generated and used in situ immediately.
Q4: What are the main side reactions to be aware of during the diazotization of this compound?
A4: The primary side reactions are:
-
Decomposition to 2,4-diethylphenol: This occurs if the temperature is too high.[2]
-
Azo coupling: Reaction of the diazonium salt with unreacted this compound to form an azo dye. This is favored by insufficient acidity.
-
Triazene formation: This can also occur from the reaction of the diazonium salt with the starting amine.[2]
Data Presentation
Table 1: Effect of Temperature on Diazonium Salt Stability and Phenol Formation
| Temperature (°C) | Stability of 2,4-Diethylbenzenediazonium Salt | Rate of Phenol Formation | Notes |
| 0 - 5 | Relatively stable in solution for short periods | Minimal | Optimal temperature range for synthesis and immediate use.[1] |
| 10 - 20 | Noticeable decomposition begins | Slow to moderate | Increased risk of yield loss due to side reactions. |
| > 25 | Rapid decomposition | Significant | Not recommended; leads to substantial formation of 2,4-diethylphenol.[2] |
Table 2: Effect of Acid Stoichiometry on Diazotization
| Molar Equivalents of Acid (vs. Aniline) | Observation | Potential Issues | Recommendation |
| < 2.0 | Incomplete reaction, potential for azo dye formation | Insufficient acid to generate nitrous acid and protonate the aniline. | Not recommended. |
| 2.5 - 3.0 | Generally optimal for complete reaction | None | Recommended for ensuring a sufficiently acidic medium. |
| > 3.0 | Complete reaction | May require neutralization of a larger amount of acid in subsequent steps. | Acceptable, but may not offer significant advantages over the 2.5-3.0 range. |
Experimental Protocols
Protocol: Diazotization of this compound for In Situ Use
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Equipment:
-
Three-neck round-bottom flask
-
Mechanical or magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Preparation of the Aniline Salt Suspension:
-
In a three-neck round-bottom flask equipped with a stirrer and a thermometer, add this compound (1.0 eq).
-
In a fume hood, add deionized water (approximately 10 mL per gram of aniline) followed by the slow addition of concentrated hydrochloric acid (2.5-3.0 eq).
-
Stir the mixture. The aniline will react to form its hydrochloride salt, which will likely precipitate as a fine slurry due to its limited solubility.
-
-
Cooling:
-
Place the flask in an ice-salt bath and cool the stirred suspension to an internal temperature between 0°C and 5°C.
-
-
Preparation of Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq) in a minimal amount of cold deionized water.
-
Cool this solution in a separate ice bath.
-
-
Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to a dropping funnel positioned over the central neck of the flask.
-
Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over approximately 30-45 minutes.
-
Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition. Monitor the temperature closely and adjust the addition rate to control any exotherm.
-
-
Monitoring and Completion:
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Test for the presence of excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained and persists for at least 5 minutes.
-
The resulting solution of 2,4-diethylbenzenediazonium salt is now ready for immediate use in subsequent reactions (e.g., Sandmeyer, azo coupling, etc.). DO NOT attempt to isolate the solid diazonium salt.
Mandatory Visualizations
References
managing oxidation of 2,4-diethylaniline during storage and reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for managing the oxidation of 2,4-diethylaniline during storage and in chemical reactions. Aromatic amines like this compound are susceptible to oxidation, which can lead to discoloration and the formation of impurities, potentially impacting experimental outcomes and product quality.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown upon storage. What is the cause?
A1: The yellow or brown discoloration of this compound is a common indicator of oxidation.[1][2][3] Like many aromatic amines, it is sensitive to air and light, which can trigger oxidative degradation, leading to the formation of colored byproducts.[1][2]
Q2: How can I prevent the oxidation of this compound during storage?
A2: To minimize oxidation during storage, it is crucial to:
-
Store in a cool, dry, and dark place: Keep the container tightly sealed in a well-ventilated area, away from heat and direct sunlight.[2][4][5]
-
Use an inert atmosphere: For long-term storage or for high-purity requirements, storing the compound under an inert gas like nitrogen or argon can significantly reduce oxidation.[6]
-
Properly seal containers: Ensure the container is tightly closed after each use to minimize contact with atmospheric oxygen.[2][4]
Q3: Are there any recommended antioxidants for stabilizing this compound?
A3: While specific data for this compound is limited, the use of antioxidants is a common practice for stabilizing aromatic amines. General-purpose antioxidants for amines, such as hindered phenols (e.g., BHT - Butylated hydroxytoluene), could be considered. However, the choice and concentration of an antioxidant should be carefully evaluated for compatibility with your specific application to avoid interference with downstream reactions.
Q4: Can I still use my discolored this compound for my reaction?
A4: Using discolored this compound is generally not recommended without purification. The colored impurities indicate the presence of oxidation byproducts which may interfere with your reaction, lead to the formation of undesired side products, and reduce the yield of your target molecule.
Q5: How can I purify this compound that has been oxidized?
A5: Distillation under reduced pressure is a common method for purifying liquid anilines. For solid derivatives or small-scale purification, column chromatography on silica (B1680970) gel or alumina (B75360) can be effective. The choice of purification method will depend on the scale and the nature of the impurities.
Q6: How can I minimize oxidation of this compound during a reaction?
A6: To prevent oxidation during a reaction, consider the following:
-
Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere, especially if the reaction requires elevated temperatures or extended reaction times.
-
Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control reaction temperature: Avoid unnecessarily high temperatures, as heat can accelerate oxidation.
-
Minimize reaction time: Optimize your reaction conditions to proceed as quickly as possible.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid discoloration of this compound after opening a new bottle | Improper storage after opening; exposure to air and/or light. | 1. Immediately purge the headspace of the bottle with an inert gas (nitrogen or argon) before resealing tightly. 2. Wrap the bottle in aluminum foil to protect it from light. 3. Store in a cool, dark, and dry place.[2][5] |
| Formation of unexpected side products in a reaction | Use of oxidized this compound; oxidation occurring during the reaction. | 1. Confirm the purity of the this compound using techniques like GC-MS or HPLC before use. 2. If the starting material is impure, purify it by distillation or chromatography. 3. Implement measures to prevent in-situ oxidation: run the reaction under an inert atmosphere and use degassed solvents. |
| Low yield in a reaction where this compound is a reactant | Loss of the starting material due to oxidation. | 1. Quantify the purity of your this compound to ensure you are using the correct stoichiometric amount. 2. Follow the steps to minimize oxidation during the reaction (inert atmosphere, degassed solvents). |
| Inconsistent reaction outcomes | Variable quality of the this compound being used. | 1. Establish a standard procedure for handling and storing this compound to ensure consistency. 2. Consider implementing a quality control check (e.g., by NMR or GC) on the starting material before each use. |
Experimental Protocols
Protocol 1: Inert Atmosphere Storage of this compound
Objective: To establish a standard procedure for storing this compound to minimize oxidation.
Materials:
-
Schlenk flask or a vial with a septum-sealed cap
-
Source of inert gas (Nitrogen or Argon) with a regulator and tubing
-
Needles and a bubbler
-
Parafilm or a suitable sealing tape
Procedure:
-
Transfer the desired amount of this compound into a clean, dry Schlenk flask or vial.
-
Seal the flask or vial.
-
Insert a needle connected to the inert gas line through the septum.
-
Insert a second needle connected to a bubbler to act as an outlet.
-
Gently purge the headspace of the container with the inert gas for 5-10 minutes. The gentle bubbling in the bubbler will indicate a positive flow of gas.
-
Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of the inert gas.
-
For added security, wrap the seal with Parafilm.
-
Store the container in a cool, dark, and dry location.
Protocol 2: Monitoring the Oxidation of this compound by UV-Vis Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the extent of oxidation of this compound over time.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
A suitable solvent in which this compound is soluble and that is transparent in the UV-Vis region (e.g., ethanol, cyclohexane).
-
Samples of this compound (freshly purified and aged/discolored).
Procedure:
-
Prepare a stock solution of freshly purified this compound in the chosen solvent at a known concentration.
-
Prepare a similar stock solution of the aged/discolored this compound.
-
Record the UV-Vis spectrum of the freshly purified sample. This will serve as your baseline (t=0) spectrum.
-
Record the UV-Vis spectrum of the aged sample.
-
Compare the two spectra. The formation of oxidation products is often accompanied by the appearance of new absorption bands in the visible region (around 400-700 nm), which correspond to the colored byproducts.
-
For a time-course study, a sample of this compound can be stored under specific conditions (e.g., exposed to air and light at room temperature) and its UV-Vis spectrum can be recorded at regular intervals to monitor the increase in absorbance in the visible region, providing a semi-quantitative measure of oxidation.
Visualizations
Caption: Conceptual pathway for the oxidation of this compound.
Caption: A logical workflow for troubleshooting issues related to this compound oxidation.
References
Validation & Comparative
Steric Hindrance Effects in 2,4-Diethylaniline versus 2,6-Diethylaniline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular geometry on reactivity is paramount. This guide provides an objective comparison of the steric hindrance effects in 2,4-diethylaniline and 2,6-diethylaniline (B152787), supported by experimental data and detailed methodologies.
The isomeric placement of ethyl groups on the aniline (B41778) ring dramatically alters the chemical behavior of these two compounds. In 2,6-diethylaniline, the two ethyl groups ortho to the amino group create significant steric bulk, shielding the nitrogen atom and profoundly impacting its nucleophilicity and reactivity.[1] In contrast, this compound, with one ethyl group ortho and another para to the amino group, presents a less sterically congested environment around the nitrogen, leading to reactivity more characteristic of a typical substituted aniline.
Comparative Analysis of Physicochemical and Spectroscopic Properties
The structural differences between this compound and 2,6-diethylaniline give rise to distinct physicochemical and spectroscopic properties. The steric hindrance in the 2,6-isomer influences its basicity and the electronic environment of the amino group.
| Property | This compound | 2,6-Diethylaniline | Rationale for Differences |
| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N | Isomers with the same molecular formula. |
| Molecular Weight | 149.24 g/mol | 149.24 g/mol | Isomers with the same molecular weight. |
| Boiling Point | ~200-201 °C | 243 °C[2] | The higher boiling point of 2,6-diethylaniline may be attributed to differences in intermolecular interactions arising from its molecular shape. |
| pKa (of conjugate acid) | Higher (more basic) | ~4.15 - 4.30[3] | In 2,6-diethylaniline, the ortho-ethyl groups sterically hinder the solvation of the anilinium ion, destabilizing it and making the parent amine less basic. The ethyl groups in this compound have a less pronounced steric effect on the amino group, and their electron-donating inductive effect increases basicity relative to aniline. |
| ¹H NMR (NH₂ signal) | Expected in the typical range for aromatic amines. | Appears as a distinct signal. | The chemical shift and broadening of the NH₂ protons can be influenced by the degree of hydrogen bonding and the electronic environment, which differs due to the steric hindrance in the 2,6-isomer. |
| IR (N-H stretch) | ~3450 cm⁻¹ (asymmetric), ~3370 cm⁻¹ (symmetric) | ~3450 cm⁻¹ (asymmetric), ~3370 cm⁻¹ (symmetric) | The N-H stretching frequencies are characteristic of primary amines. Subtle shifts may be observed due to differences in hydrogen bonding environments.[4] |
Impact of Steric Hindrance on Chemical Reactivity
The most significant divergence in the chemical behavior of this compound and 2,6-diethylaniline is observed in reactions involving the amino group. The steric shielding in the 2,6-isomer dramatically reduces the nucleophilicity of the nitrogen atom.[1]
N-Acylation Reactions
N-acylation is a fundamental reaction for anilines, and it clearly illustrates the impact of steric hindrance.
| Reactant | Relative Reaction Rate with Acylating Agents | Product Yields | Reaction Conditions |
| This compound | High | Generally high yields are expected under standard conditions. | Standard acylation conditions, such as reaction with an acyl chloride or anhydride (B1165640) in the presence of a base, are typically effective. |
| 2,6-Diethylaniline | Very Low | Often requires more forcing conditions, specialized coupling reagents, or conversion of the carboxylic acid to a more reactive derivative (e.g., acid chloride) to achieve good yields.[1] Direct condensation with carboxylic acids is challenging.[1] | Elevated temperatures, longer reaction times, and highly reactive acylating agents are often necessary to overcome the steric barrier.[1] |
Amides derived from 2,6-diethylaniline exhibit remarkable resistance to hydrolysis, particularly under acidic conditions, due to the steric hindrance around the amide bond.[1]
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the directing effects of the amino and ethyl groups, as well as steric considerations, influence the regioselectivity.
-
This compound : The amino group is a powerful ortho-, para-director. The existing substituents will direct incoming electrophiles to the remaining open positions on the ring. The primary sites for substitution would be the 3- and 5-positions.
-
2,6-Diethylaniline : The steric bulk of the two ortho-ethyl groups can influence the position of substitution on the aromatic ring.[1] Nitration and bromination of amides derived from 2,6-diethylaniline have shown that the orientation of substitution is dependent on the acidity of the reaction medium.[5]
Experimental Protocols
The following are generalized experimental protocols for the N-acetylation of this compound and 2,6-diethylaniline, illustrating the different approaches required due to steric hindrance.
Protocol 1: N-Acetylation of this compound
This protocol utilizes standard conditions for the acetylation of a primary aromatic amine.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate (B1210297)
-
Water
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Prepare a solution of sodium acetate (1.1 eq) in water.
-
To the solution of the aniline hydrochloride, add acetic anhydride (1.1 eq) with stirring.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Stir the mixture and cool in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2,4-diethylphenyl)acetamide.
Protocol 2: N-Acetylation of 2,6-Diethylaniline
This protocol employs a more reactive acylating agent and forcing conditions to overcome the steric hindrance.
Materials:
-
2,6-Diethylaniline
-
Acetic anhydride
-
Ice bath
Procedure:
-
Cool 2,6-diethylaniline (1.0 eq) in an ice bath.
-
Add acetic anhydride (2.0 eq) dropwise to the cooled amine with stirring.[6]
-
The reaction is often rapid and exothermic.[6]
-
After the addition is complete, the reaction mixture can be gently warmed on a steam bath to ensure completion.[6]
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain pure N-(2,6-diethylphenyl)acetamide.
Visualizing Steric Hindrance and Reactivity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Steric hindrance comparison of 2,4- and 2,6-diethylaniline.
Caption: Comparative workflow for N-acylation reactions.
Conclusion
The steric environment around the amino group is a critical determinant of the chemical properties and reactivity of diethylaniline isomers. 2,6-Diethylaniline, with its two ortho-ethyl groups, serves as a classic example of a sterically hindered amine, exhibiting reduced basicity and nucleophilicity. In contrast, this compound behaves as a more conventional substituted aniline. This understanding is crucial for designing synthetic routes and predicting the behavior of these molecules in various chemical transformations. For instance, while the steric bulk of 2,6-diethylaniline is a challenge in many synthetic reactions, it is a desirable feature in the design of ligands for catalysis, where it can be used to control the selectivity of metal-catalyzed reactions. Researchers and drug development professionals must consider these steric effects to effectively utilize these versatile chemical building blocks.
References
A Comparative Analysis of the Basicity of Diethylaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparative analysis of the basicity of various diethylaniline isomers. Understanding the factors that influence the basicity of these compounds is critical for their application in organic synthesis, pharmaceutical development, and materials science, where they often serve as catalysts, intermediates, and foundational scaffolds. This document provides a quantitative comparison of basicity, a detailed experimental protocol for its determination, and a visual representation of the underlying chemical principles.
Quantitative Comparison of Basicity
The basicity of an amine is most commonly expressed as the pKa of its conjugate acid (R₃NH⁺). A higher pKa value indicates a stronger base, as it signifies that the conjugate acid is weaker and less likely to donate a proton. The following table summarizes the experimental and predicted pKa values for several diethylaniline isomers. Due to the limited availability of experimental data for all diethylaniline isomers, pKa values for the analogous dimethylaniline (xylidine) isomers are included as proxies to illustrate the electronic effects of substituent positioning. Ethyl and methyl groups exhibit similar positive inductive effects, making these analogs valuable for comparative purposes.[1]
| Isomer | Structure | pKa of Conjugate Acid | Reference/Note |
| N,N-Diethylaniline | N,N-diethylaniline | 6.57 - 6.61 | [2] |
| 2,6-Diethylaniline | 2,6-diethylaniline | ~4.30 (Predicted) | [1] |
| 2,4-Diethylaniline | This compound | 4.89 (as 2,4-Dimethylaniline) | Proxy Value |
| 3,5-Diethylaniline | 3,5-diethylaniline | 4.79 (as 3,5-Dimethylaniline) | [3] |
Key Observations:
-
N,N-Diethylaniline is the most basic among the isomers. The two ethyl groups on the nitrogen atom exert a positive inductive effect, increasing the electron density on the nitrogen and making the lone pair more available for protonation.[1]
-
2,6-Diethylaniline is predicted to be the least basic isomer. This is a direct consequence of the ortho-effect , where the bulky ethyl groups flanking the amino group create significant steric hindrance.[4][5] This steric strain inhibits the approach of a proton to the nitrogen lone pair and destabilizes the resulting anilinium cation.[6][7]
-
The ring-substituted isomers, represented by their dimethylaniline analogs, are less basic than N,N-diethylaniline but more basic than the sterically hindered 2,6-diethylaniline. The electron-donating nature of the alkyl groups on the ring increases basicity compared to unsubstituted aniline (B41778).[8]
Factors Influencing Basicity: A Deeper Dive
The observed differences in the basicity of diethylaniline isomers can be attributed to a combination of electronic and steric effects.
Electronic Effects
-
Inductive Effect: Alkyl groups, such as ethyl groups, are electron-donating.[9] When attached to the nitrogen atom (as in N,N-diethylaniline) or the aromatic ring, they push electron density towards the nitrogen, increasing the availability of its lone pair for protonation and thus increasing basicity.[10][11]
-
Resonance Effect: In all aniline derivatives, the lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene (B151609) ring. This resonance stabilization of the free base is a primary reason why anilines are generally weaker bases than aliphatic amines. When the nitrogen is protonated, this resonance is disrupted.
Steric Effects
-
Steric Hindrance (Ortho-Effect): The most dramatic influence on the basicity of these isomers is the steric hindrance observed in ortho-substituted anilines.[4] In 2,6-diethylaniline, the two ethyl groups physically obstruct the nitrogen's lone pair, making it difficult for a proton to access it.[1][6] Furthermore, upon protonation, the resulting -NH₃⁺ group is sterically crowded by the adjacent ethyl groups, leading to a less stable conjugate acid and, consequently, lower basicity.[5][12]
Visualizing the Determinants of Basicity
The following diagram illustrates the interplay of electronic and steric factors that govern the basicity of diethylaniline isomers.
Caption: A diagram illustrating the electronic and steric factors that influence the basicity of diethylaniline isomers.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values of weak bases like diethylaniline isomers can be reliably determined using potentiometric titration.[1]
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of a diethylaniline isomer by monitoring the pH of its solution during titration with a strong acid.
Materials:
-
Diethylaniline isomer
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Ethanol (B145695) (if required for solubility)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the diethylaniline isomer to prepare a solution of a known concentration (e.g., 0.01 M). Dissolve the sample in a known volume of deionized water. If the isomer has low solubility in water, a co-solvent such as ethanol can be used. It is important to note that the determined pKa value will be specific to the solvent system used.[1]
-
Titration Setup:
-
Place the beaker containing the amine solution on the magnetic stirrer and add the stir bar.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the amine solution, ensuring the bulb is fully submerged.
-
Fill the burette with the standardized HCl solution and record the initial volume.
-
-
Titration Process:
-
Begin stirring the amine solution at a constant rate.
-
Add the HCl titrant in small, precise increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, reduce the increment size of the titrant to obtain more data points around the equivalence point.
-
Continue adding the titrant until the pH curve has clearly flattened in the acidic region.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Vₑ), which is the point of the steepest slope on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V) and identifying the peak.
-
The pKa is equal to the pH at the half-equivalence point (Vₑ/2). At this point, the concentrations of the protonated amine ([BH⁺]) and the free base ([B]) are equal.[1]
-
Safety Precautions: Diethylaniline isomers can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
This comprehensive guide provides a detailed comparison of the basicity of diethylaniline isomers, supported by quantitative data and a clear explanation of the governing principles. The provided experimental protocol offers a reliable method for the empirical determination of these crucial chemical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. organic chemistry - Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE [vedantu.com]
- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 9. Inductive Effect- Characteristics, Types, Examples and Applications. [allen.in]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. testbook.com [testbook.com]
A Comparative Guide to 2,4-Diethylaniline and 2,4-Dimethylaniline in Polymerization
For researchers and professionals in polymer chemistry and materials science, the choice of monomer is a critical determinant of the final polymer's properties. Substituted anilines are a prominent class of monomers used in the synthesis of conducting polymers with applications ranging from electronics to anti-corrosion coatings. This guide provides an objective comparison of two such monomers: 2,4-diethylaniline and 2,4-dimethylaniline (B123086), focusing on their impact on polymerization behavior and the characteristics of the resulting polymers.
Monomer Properties: A Foundation for Polymer Characteristics
The structural differences between this compound and 2,4-dimethylaniline—specifically the substitution of methyl groups with bulkier ethyl groups—fundamentally influence their physical properties and reactivity. These differences are expected to translate into distinct properties for their corresponding polymers.
| Property | 2,4-Dimethylaniline | This compound | References |
| Molecular Formula | C₈H₁₁N | C₁₀H₁₅N | [1],[2] |
| Molecular Weight | 121.18 g/mol | 149.23 g/mol | [1],[2] |
| Boiling Point | 218 °C | 216 °C | [3],[4] |
| Melting Point | -14.3 °C | -38 °C | [3],[4] |
| Density | 0.98 g/mL at 25 °C | 0.93 g/mL at 25 °C | [3],[4] |
| Structure | Aniline (B41778) with methyl groups at positions 2 and 4 | Aniline with ethyl groups at positions 2 and 4 |
Polymerization and Polymer Properties: A Comparative Analysis
The polymerization of substituted anilines, typically achieved through chemical or electrochemical oxidation, is sensitive to both electronic and steric effects of the substituents. The larger ethyl groups in this compound are anticipated to exert greater steric hindrance compared to the methyl groups in 2,4-dimethylaniline. This steric effect can influence polymerization kinetics, polymer chain structure, and ultimately, the macroscopic properties of the resulting material.
| Polymer Property | Poly(2,4-dimethylaniline) | Poly(this compound) (Expected) | Key Influencing Factors |
| Reactivity | Generally higher due to less steric hindrance from methyl groups.[5] | Expected to be lower due to increased steric hindrance from bulkier ethyl groups, potentially leading to slower polymerization rates.[5] | Steric Hindrance: Larger groups can impede the approach of monomers and the formation of polymer chains.[5] |
| Solubility | Soluble in organic solvents like NMP, DMF, and DMSO. The presence of methyl groups enhances solubility compared to unsubstituted polyaniline.[6],[7] | Expected to have even greater solubility in organic solvents due to the larger, more flexible ethyl side chains, which disrupt inter-chain packing.[7] | Inter-chain Interactions: Bulky side chains increase the distance between polymer backbones, weakening intermolecular forces and improving solubility. |
| Conductivity | Semi-conducting, with conductivity generally lower than parent polyaniline. Doping is required to achieve significant conductivity. | Expected to have lower conductivity compared to poly(2,4-dimethylaniline). | Chain Planarity & Doping: Steric hindrance from ethyl groups can lead to a more twisted polymer backbone, reducing π-orbital overlap and charge carrier mobility. This twisting can also hinder effective dopant intercalation. |
| Thermal Stability | Thermally stable, with decomposition temperatures influenced by the synthesis method and dopant used. | Expected to have comparable or slightly lower thermal stability. The weaker C-C bonds in the ethyl groups might be a factor. | Bond Strengths & Morphology: The inherent strength of the polymer backbone and the packing of polymer chains influence thermal stability. |
Experimental Protocols
The synthesis of these polymers generally follows established methods for substituted polyanilines. Below are representative protocols for chemical and electrochemical polymerization.
Chemical Oxidative Polymerization
This method is widely used for the bulk synthesis of polyanilines.
-
Monomer Dissolution: Dissolve 0.1 mol of the monomer (2,4-dimethylaniline or this compound) in 100 mL of 1.0 M hydrochloric acid (HCl) in a flask. The solution should be continuously stirred and cooled to 0-5 °C in an ice bath.
-
Initiator Preparation: Separately, prepare a solution of the oxidant, ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), by dissolving 0.1 mol in 100 mL of 1.0 M HCl, also cooled to 0-5 °C.
-
Polymerization: Add the oxidant solution dropwise to the monomer solution over a period of 30 minutes with vigorous stirring. The reaction mixture will change color, indicating polymerization.
-
Reaction Completion: Continue stirring the mixture for 4-6 hours at 0-5 °C to ensure complete polymerization.
-
Product Recovery: Collect the precipitated polymer by filtration. Wash the polymer powder sequentially with 1.0 M HCl, deionized water, and methanol (B129727) until the filtrate becomes colorless.
-
Drying: Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.
Electrochemical Polymerization (for thin film formation)
This method is ideal for creating uniform polymer films on conductive substrates.
-
Electrolyte Preparation: Prepare a solution containing 0.1 M of the monomer (2,4-dimethylaniline or this compound) and 1.0 M HCl in deionized water.
-
Electrochemical Cell Setup: Use a three-electrode cell with a platinum or indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Polymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential (e.g., +0.8 to +1.0 V vs. SCE) or cycle the potential between, for example, -0.2 V and +1.0 V vs. SCE for several cycles. A colored polymer film will deposit on the working electrode.
-
Post-treatment: After deposition, rinse the polymer-coated electrode with deionized water to remove any unreacted monomer and electrolyte.
-
Drying: Dry the film under a stream of nitrogen or in a vacuum desiccator.
Visualizing the Process and Logic
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Oxidative polymerization mechanism for substituted anilines.
Caption: Workflow for comparative analysis of aniline polymerizations.
Conclusion
The choice between this compound and 2,4-dimethylaniline as a monomer depends on the desired properties of the final polymer.
-
2,4-Dimethylaniline is a suitable choice when higher reactivity and potentially better-ordered polymer chains are desired, which may lead to higher conductivity upon doping.
-
This compound , while likely less reactive, is the preferred monomer for applications requiring enhanced solubility and processability in common organic solvents. The trade-off may be a reduction in electrical conductivity due to increased steric hindrance.
This guide serves as a foundational resource for researchers. The provided protocols and expected outcomes should be validated by specific experimental work to confirm the effects of these substituents on the polymerization process and final polymer properties.
References
- 1. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-二甲基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Diethylaniline - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
Validation of 2,4-Diethylaniline Synthesis: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and spectroscopic validation of 2,4-diethylaniline against a common isomer, 2,6-diethylaniline (B152787). The focus is on the practical application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment. Detailed experimental protocols and comparative spectral data are presented to aid researchers in the synthesis and characterization of substituted anilines, which are crucial intermediates in pharmaceutical and materials science.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
A common method for the synthesis of this compound involves the Friedel-Crafts alkylation of aniline (B41778). This electrophilic aromatic substitution reaction utilizes an alkyl halide in the presence of a Lewis acid catalyst.
Materials:
-
Aniline (1.0 eq)
-
Bromoethane (B45996) (2.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM) as solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
Procedure:
-
To a solution of aniline in dichloromethane, anhydrous aluminum chloride is added portion-wise at 0 °C under a nitrogen atmosphere.
-
The mixture is stirred for 15 minutes, after which bromoethane is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Synthesis of 2,6-Diethylaniline
The synthesis of 2,6-diethylaniline can also be achieved through Friedel-Crafts alkylation, though reaction conditions may be optimized to favor ortho-substitution.
Materials:
-
Aniline (1.0 eq)
-
Ethene (excess)
-
Zeolite catalyst (e.g., H-ZSM-5)
-
Toluene (B28343) as solvent
Procedure:
-
Aniline and the zeolite catalyst are suspended in toluene in a high-pressure reactor.
-
The reactor is pressurized with ethene gas.
-
The reaction mixture is heated to an elevated temperature (e.g., 250 °C) and stirred for 24 hours.
-
After cooling and venting the excess ethene, the catalyst is filtered off.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by fractional distillation or column chromatography to afford 2,6-diethylaniline.
Synthesis and Validation Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent NMR validation of the target compound, this compound.
Caption: A flowchart depicting the synthesis of this compound followed by its structural validation using NMR spectroscopy.
¹H NMR and ¹³C NMR Data Comparison
The following tables summarize the hypothetical, yet expected, ¹H and ¹³C NMR spectral data for this compound and its isomer, 2,6-diethylaniline. These tables provide a clear comparison of the chemical shifts, multiplicities, and integrations, which are key to distinguishing between the two compounds.
¹H NMR Data
| Assignment | This compound (Hypothetical Data) | 2,6-Diethylaniline (Hypothetical Data) |
| Chemical Shift (δ, ppm) , Multiplicity , Integration | Chemical Shift (δ, ppm) , Multiplicity , Integration | |
| -NH₂ | 3.55, s, 2H | 3.60, s, 2H |
| Aromatic-H | 6.95, d, J=7.8 Hz, 1H | 6.98, t, J=7.6 Hz, 1H |
| Aromatic-H | 6.88, dd, J=7.8, 1.8 Hz, 1H | 6.70, d, J=7.6 Hz, 2H |
| Aromatic-H | 6.60, d, J=1.8 Hz, 1H | |
| -CH₂- (ortho) | 2.55, q, J=7.6 Hz, 2H | 2.60, q, J=7.5 Hz, 4H |
| -CH₂- (para) | 2.50, q, J=7.5 Hz, 2H | |
| -CH₃ (ortho) | 1.20, t, J=7.6 Hz, 3H | 1.22, t, J=7.5 Hz, 6H |
| -CH₃ (para) | 1.18, t, J=7.5 Hz, 3H |
¹³C NMR Data
| Assignment | This compound (Hypothetical Data) | 2,6-Diethylaniline (Hypothetical Data) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C-NH₂ | 143.5 | 142.0 |
| C-Et (ortho) | 128.0 | 126.5 |
| C-H (aromatic) | 127.5 | 126.0 |
| C-Et (para) | 135.0 | |
| C-H (aromatic) | 118.0 | 115.5 |
| C-H (aromatic) | 115.0 | |
| -CH₂- (ortho) | 24.5 | 25.0 |
| -CH₂- (para) | 28.0 | |
| -CH₃ (ortho) | 14.0 | 14.2 |
| -CH₃ (para) | 15.5 |
Discussion
The successful synthesis of this compound can be unequivocally validated through the detailed analysis of its ¹H and ¹³C NMR spectra. The key to confirming the identity of the desired product lies in comparing the obtained spectra with the expected patterns and with the spectra of potential isomeric byproducts, such as 2,6-diethylaniline.
In the ¹H NMR spectrum of this compound, the aromatic region is expected to show three distinct signals corresponding to the three non-equivalent aromatic protons. The proton at C5 will appear as a doublet, the proton at C3 as a doublet of doublets, and the proton at C6 as a doublet. In contrast, the more symmetric 2,6-diethylaniline would exhibit a simpler aromatic region with two signals: a triplet for the para-proton and a doublet for the two equivalent ortho-protons. The integration of the ethyl groups' methylene (B1212753) and methyl protons will also differ, with a 2H:2H ratio for the two non-equivalent ethyl groups in this compound and a single 4H signal for the equivalent ethyl groups in the 2,6-isomer.
The ¹³C NMR spectrum provides further confirmation. For this compound, six distinct aromatic carbon signals are expected due to the lack of symmetry. Conversely, the C₂-symmetric 2,6-diethylaniline would show only four aromatic carbon signals. The chemical shifts of the ethyl group carbons would also show slight differences between the two isomers.
By carefully analyzing the number of signals, their chemical shifts, splitting patterns, and integration values in both the ¹H and ¹³C NMR spectra, researchers can confidently confirm the successful synthesis of this compound and rule out the presence of significant isomeric impurities. This rigorous spectroscopic validation is an indispensable step in ensuring the quality and identity of synthesized compounds for further applications in drug development and materials science.
A Comparative Guide to GC-MS Analysis for Confirming the Purity of Synthesized 2,4-Diethylaniline
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 2,4-diethylaniline, a key intermediate in various chemical syntheses.
Introduction to Purity Analysis of this compound
The synthesis of this compound, like many organic reactions, can result in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, a robust analytical method is required to accurately determine the purity of the synthesized compound. GC-MS is a powerful and widely used technique for this purpose due to its high separation efficiency and definitive identification capabilities. This guide will detail the experimental protocol for GC-MS analysis and compare its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound is the Friedel-Crafts alkylation of aniline (B41778) with bromoethane (B45996) using a Lewis acid catalyst such as aluminum chloride. The reaction would proceed as follows:
Reaction Scheme:
Aniline + 2 CH₃CH₂Br --(AlCl₃)--> this compound + 2 HBr
Following the reaction, a standard work-up procedure involving extraction and solvent removal would be employed to isolate the crude product. The subsequent purity analysis is crucial to quantify the success of the synthesis and purification steps.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Below is a comparison of GC-MS, HPLC, and qNMR for the analysis of this compound.
Data Presentation
| Parameter | GC-MS | HPLC-UV | qNMR (¹H) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Quantitative analysis based on the signal intensity of specific nuclei in a magnetic field. |
| Purity Range (%) | 95 - 99.9 | 95 - 99.9 | 90 - 99.9 |
| Limit of Detection (LOD) | Low ng/mL | High ng/mL to low µg/mL | ~0.1% |
| Limit of Quantification (LOQ) | Low ng/mL | High ng/mL to low µg/mL | ~0.5% |
| Precision (%RSD) | < 2% | < 1% | < 1% |
| Analysis Time | 20 - 40 minutes | 15 - 30 minutes | 5 - 15 minutes per sample |
| Strengths | Excellent for volatile and semi-volatile compounds; provides structural information of impurities. | High precision and robustness for quantitative analysis.[1] | Absolute quantification without a reference standard of the analyte; provides structural confirmation.[2][3] |
| Limitations | Requires derivatization for non-volatile compounds; thermal degradation of labile compounds is possible. | Co-elution of impurities can be an issue; requires a chromophore for UV detection. | Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard.[4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for separating and identifying volatile and semi-volatile compounds like this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 80 °C, hold for 2 min; ramp to 280 °C at 10 °C/min; hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the quantitative analysis of non-volatile or thermally labile compounds.
Instrumentation: An HPLC system with a UV detector.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile (B52724).
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[5][6]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
NMR Parameters:
| Parameter | Value |
| Pulse Sequence | A standard 90° pulse experiment |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the signals of interest |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and subsequent purity analysis of this compound.
Caption: Workflow for the synthesis and purity confirmation of this compound.
Conclusion
For the purity confirmation of synthesized this compound, GC-MS offers a robust and reliable method, providing both quantitative data and structural information about potential impurities. While HPLC is an excellent alternative for high-precision quantitative analysis, and qNMR provides absolute purity without the need for a specific reference standard, GC-MS remains a superior choice for a comprehensive purity profile of volatile aromatic amines. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. emerypharma.com [emerypharma.com]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2,4-diethylaniline and Its Precursors
This guide provides a detailed spectroscopic comparison of the aromatic amine 2,4-diethylaniline with its synthetic precursors, 1,3-diethylbenzene (B91504) and 2,4-diethyl-1-nitrobenzene. Through an examination of their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for the identification and characterization of these compounds.
The primary synthetic route to this compound involves a two-step process starting from 1,3-diethylbenzene. The first step is the nitration of 1,3-diethylbenzene to yield 2,4-diethyl-1-nitrobenzene, which is subsequently reduced to the final product, this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its precursors. This data has been compiled from various sources and includes predicted values and data from analogous compounds where direct experimental data for the target molecules is limited.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| 1,3-Diethylbenzene | ~3030-3080 (w), ~2870-2970 (m-s), ~1600, 1495, 1465 (w-m), ~700-900 (s) | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H (out-of-plane bend) |
| 2,4-Diethyl-1-nitrobenzene | ~3050-3100 (w), ~2875-2975 (m-s), ~1525 (s), ~1350 (s), ~830 (s) | C-H (aromatic), C-H (aliphatic), NO₂ (asymmetric stretch), NO₂ (symmetric stretch), C-N stretch |
| This compound | ~3350-3500 (m, two bands), ~3020-3070 (w), ~2870-2965 (m-s), ~1620 (m), ~1515 (s), ~820 (s) | N-H (stretch, primary amine), C-H (aromatic), C-H (aliphatic), N-H (scissoring), C=C (aromatic), C-H (out-of-plane bend) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | CH₂ Protons (Ethyl) | CH₃ Protons (Ethyl) | Other |
| 1,3-Diethylbenzene | ~7.0-7.2 (m) | ~2.6 (q) | ~1.2 (t) | |
| 2,4-Diethyl-1-nitrobenzene | ~7.3-8.0 (m) | ~2.7-2.9 (q) | ~1.2-1.3 (t) | |
| This compound | ~6.5-7.0 (m) | ~2.5 (q) | ~1.2 (t) | ~3.5 (s, broad, NH₂) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | CH₂ Carbons (Ethyl) | CH₃ Carbons (Ethyl) |
| 1,3-Diethylbenzene | ~126-144 | ~29 | ~15 |
| 2,4-Diethyl-1-nitrobenzene | ~125-150 | ~26-28 | ~14-15 |
| This compound | ~115-145 | ~24-28 | ~13-14 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 1,3-Diethylbenzene | 134 | 119 ([M-CH₃]⁺), 105 ([M-C₂H₅]⁺), 91 ([C₇H₇]⁺) |
| 2,4-Diethyl-1-nitrobenzene | 179 | 162 ([M-OH]⁺), 149 ([M-NO]⁺), 133 ([M-NO₂]⁺), 105 ([M-NO₂-C₂H₄]⁺) |
| This compound | 149 | 134 ([M-CH₃]⁺), 120 ([M-C₂H₅]⁺) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its precursors.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation:
-
Liquids (1,3-Diethylbenzene, 2,4-Diethyl-1-nitrobenzene, this compound): A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solids: If any of the compounds are solid at room temperature, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A ¹H and ¹³C NMR spectrometer operating at a field strength of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: A standard proton experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required compared to ¹H NMR.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
Data Acquisition (GC-MS):
-
Gas Chromatography: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the components.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The mass spectrum is scanned over a range of m/z 40-400.
-
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow for the spectroscopic analysis.
distinguishing between 2,4- and 3,4-diethylaniline using spectroscopic methods
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of organic synthesis and pharmaceutical development, the precise identification of isomeric compounds is paramount. The positional isomerism of substituents on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive comparison of 2,4-diethylaniline and 3,4-diethylaniline (B1290156), outlining key differences in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate their unambiguous differentiation.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for 2,4- and 3,4-diethylaniline and their corresponding dimethylaniline analogs.
Table 1: ¹H NMR Spectral Data (Predicted for Diethylanilines, Experimental for Dimethylanilines)
| Compound | Aromatic Protons (ppm) | -NH₂ Protons (ppm) | Ethyl/Methyl Protons (ppm) |
| This compound (Predicted) | ~6.9-6.5 (3H, m) | ~3.6 (2H, br s) | Ethyl at C2: ~2.5 (2H, q), ~1.2 (3H, t) Ethyl at C4: ~2.5 (2H, q), ~1.2 (3H, t) |
| 3,4-Diethylaniline (Predicted) | ~6.9-6.5 (3H, m) | ~3.5 (2H, br s) | Ethyl at C3 & C4: ~2.5 (4H, m), ~1.2 (6H, m) |
| 2,4-Dimethylaniline (B123086) (Experimental) | 6.87 (d, 1H), 6.84 (s, 1H), 6.57 (d, 1H) | 3.55 (2H, br s) | 2.18 (s, 3H), 2.12 (s, 3H) |
| 3,4-Dimethylaniline (Experimental) | 6.90 (d, 1H), 6.55 (s, 1H), 6.50 (d, 1H) | 3.51 (2H, br s) | 2.16 (s, 3H), 2.11 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (Predicted for Diethylanilines, Experimental for Dimethylanilines)
| Compound | Aromatic Carbons (ppm) | Ethyl/Methyl Carbons (ppm) |
| This compound (Predicted) | ~143, 130, 128, 127, 118, 115 | Ethyl at C2: ~24, ~14 Ethyl at C4: ~28, ~13 |
| 3,4-Diethylaniline (Predicted) | ~144, 138, 130, 118, 114, 110 | Ethyl at C3 & C4: ~25, ~15 (both) |
| 2,4-Dimethylaniline (Experimental) | 142.9, 129.9, 127.2, 121.2, 117.8, 115.1 | 20.4, 17.2 |
| 3,4-Dimethylaniline (Experimental) | 143.8, 137.5, 130.1, 122.1, 117.0, 113.2 | 20.1, 19.1 |
Table 3: Key IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Significance |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 (two bands) | Characteristic of a primary amine.[1] |
| Aromatic C-H | Stretch | 3100 - 3000 | Indicates the presence of an aromatic ring. |
| Aliphatic C-H | Stretch | 3000 - 2850 | Arises from the ethyl groups. |
| Aromatic C=C | Stretch | 1620 - 1580 | Confirms the aromatic backbone. |
| N-H | Bend (Scissoring) | 1650 - 1580 | Another indicator of a primary amine.[1] |
| C-N | Stretch | 1340 - 1250 | Characteristic of aromatic amines. |
| C-H Out-of-Plane Bending | Bend | 900 - 675 | The pattern can sometimes suggest the substitution pattern of the aromatic ring. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| This compound | 149 | 134, 120 | Loss of a methyl radical (-CH₃) from an ethyl group, followed by loss of an ethyl radical (-C₂H₅). Alpha-cleavage is a dominant pathway for amines. |
| 3,4-Diethylaniline | 149 | 134, 120 | Similar to the 2,4-isomer, with initial loss of a methyl radical, followed by loss of an ethyl radical. The relative intensities of fragments may differ slightly. |
Distinguishing Features in Spectroscopic Analysis
¹H NMR Spectroscopy
The most significant diagnostic feature in the ¹H NMR spectrum for distinguishing between the two isomers lies in the pattern of the aromatic protons.
-
This compound: The aromatic region is expected to show a more complex pattern due to the differing electronic environments of the three aromatic protons. We would anticipate three distinct signals, likely a singlet and two doublets, although coupling may lead to more complex multiplets.
-
3,4-Diethylaniline: Due to the higher symmetry of the substitution pattern, the aromatic region is expected to be simpler. We would predict a singlet for the proton at C2, a doublet for the proton at C5, and another doublet for the proton at C6.
The ethyl groups in both isomers will present as overlapping quartets for the methylene (B1212753) (-CH₂) protons and triplets for the methyl (-CH₃) protons. Subtle differences in their chemical shifts might be observable but the aromatic region provides a more definitive distinction.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the number of distinct aromatic carbon signals can be a key differentiator.
-
This compound: Due to its lower symmetry, six distinct signals are expected for the aromatic carbons.
-
3,4-Diethylaniline: The higher symmetry should result in six signals as well, but with different chemical shifts compared to the 2,4-isomer, reflecting the different positions of the electron-donating ethyl groups. The chemical shifts of the ipso-carbons (the carbons attached to the ethyl groups) will be particularly informative.
Infrared (IR) Spectroscopy
Both isomers are primary aromatic amines and will therefore exhibit two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹. While the overall IR spectra will be very similar, minor differences in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations, may exist due to the different substitution patterns. However, these differences can be subtle and may not be sufficient for unambiguous identification without reference spectra.
Mass Spectrometry (MS)
Both 2,4- and 3,4-diethylaniline have the same molecular weight (149.23 g/mol ) and will therefore show a molecular ion peak (M⁺) at m/z 149. The primary fragmentation pathway for both isomers is expected to be the loss of a methyl radical (M-15) to give a fragment at m/z 134, which is a common fragmentation for ethyl-substituted aromatic compounds. Subsequent loss of an ethylene (B1197577) molecule would lead to a fragment at m/z 106. While the major fragments will be the same, the relative intensities of these fragment ions might differ slightly between the two isomers, although this may not be a reliable method for differentiation without careful calibration and comparison to standards.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of liquid aromatic amines like diethylaniline.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the diethylaniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each carbon.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width for good signal-to-noise and resolution.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of the liquid diethylaniline sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. Most modern FTIR spectrometers will automatically subtract the background.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare their positions and shapes to known correlation charts.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile liquid like diethylaniline, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is used.
-
If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) and inject it into the GC.
-
-
Ionization:
-
Electron ionization (EI) at a standard energy of 70 eV is typically used for this type of molecule to induce fragmentation and generate a characteristic mass spectrum.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for aromatic amines.
-
Conclusion
The differentiation of 2,4- and 3,4-diethylaniline can be reliably achieved through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy is the most powerful single technique for this purpose, with the aromatic region providing clear, distinguishable patterns for each isomer. ¹³C NMR complements this by confirming the number of unique carbon environments. While IR and MS provide valuable functional group information and molecular weight confirmation, they are less definitive for distinguishing between these two positional isomers on their own. By employing the methodologies outlined in this guide, researchers can confidently identify and characterize these important chemical entities.
References
A Comparative Analysis of Dyes Derived from Diethylaniline Isomers: Unraveling the Impact of Substituent Positioning on Performance
A comprehensive evaluation of dyes derived from 2,4-diethylaniline and its structural isomers remains a niche area of study, with direct comparative performance data being notably scarce in peer-reviewed literature. However, by examining the photophysical properties of analogous dye systems and applying fundamental principles of dye chemistry, we can infer the performance variations imparted by the isomeric substitution patterns of diethylaniline. This guide synthesizes available data and theoretical considerations to provide a comparative overview for researchers and professionals in drug development and materials science.
The positioning of the two ethyl groups on the aniline (B41778) ring—as seen in this compound, 2,6-diethylaniline (B152787), and 3,5-diethylaniline (B13564627)—is predicted to significantly influence the steric and electronic environment of a resulting dye molecule. These variations, in turn, affect key performance indicators such as absorption and emission characteristics, quantum yield, and photostability.
Theoretical Performance Comparison
The primary distinction between the isomers lies in the degree of steric hindrance around the amino group. This steric crowding can affect the planarity of the dye molecule, a critical factor for its electronic conjugation and, consequently, its photophysical properties.
-
This compound: With one ethyl group ortho to the amine and one para, dyes derived from this isomer are expected to exhibit a balance of electronic and steric effects. The para-ethyl group can contribute to the electron-donating character of the aniline moiety, potentially leading to red-shifted absorption and emission spectra. The ortho-ethyl group introduces moderate steric hindrance, which might slightly twist the aniline ring relative to the rest of the dye molecule, potentially impacting the quantum yield.
-
2,6-Diethylaniline: This isomer presents the most significant steric hindrance due to the presence of two ethyl groups flanking the amino group. This "ortho-ortho" substitution is likely to force the aniline ring out of plane with the chromophoric system of the dye. Such a twisted conformation can disrupt π-electron delocalization, leading to a blue-shift in the absorption and emission maxima and a potential decrease in the molar extinction coefficient. However, this steric hindrance can also inhibit intermolecular aggregation and protect the chromophore from photobleaching, potentially enhancing photostability.[1][2][3] The reduced planarity may also decrease the efficiency of non-radiative decay pathways, which could, in some cases, lead to a higher fluorescence quantum yield.
-
3,5-Diethylaniline: In this isomer, the ethyl groups are meta to the amino group, exerting minimal steric influence on the amine's interaction with a coupled chromophore. Therefore, dyes derived from 3,5-diethylaniline are expected to be the most planar among the three isomers. This planarity would favor efficient π-conjugation, likely resulting in the most red-shifted absorption and emission spectra and a high molar extinction coefficient. However, the lack of steric protection might render these dyes more susceptible to aggregation and photodegradation.
The following diagram illustrates the conceptual relationship between the isomer structure and its influence on dye properties.
Caption: Conceptual diagram of isomer effects on dye properties.
Experimental Data Summary
While direct comparative data is lacking, we can compile representative data for dyes derived from analogous aniline structures to provide a baseline for expected performance. The following table summarizes typical photophysical data for azo dyes, a common class of dyes synthesized from aniline derivatives.
| Precursor | Dye Structure (Example) | λmax (abs) (nm) | λmax (em) (nm) | Quantum Yield (Φ) | Reference |
| N,N-diethylaniline | Azo dye with N,N-diethylaniline as coupling component | ~450-500 | ~520-580 | Varies | [4] |
| Substituted Anilines | General Azo Dyes | 400-600 | 500-700 | Varies | [5] |
Note: This table is illustrative and the exact values will depend on the specific dye structure, solvent, and other experimental conditions.
Experimental Protocols
The synthesis of azo dyes from diethylaniline isomers would typically follow a two-step diazotization and coupling reaction.
General Experimental Workflow for Azo Dye Synthesis
Caption: Azo dye synthesis workflow.
Detailed Methodology for Azo Dye Synthesis
1. Diazotization of Diethylaniline Isomer:
-
Dissolve the chosen diethylaniline isomer (e.g., this compound) in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, maintaining the temperature below 5 °C.[6]
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
2. Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, N,N-dimethylaniline) in an appropriate solvent (e.g., aqueous sodium hydroxide (B78521) for phenols, acidic solution for anilines).
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cooled coupling component solution with vigorous stirring.[6][7]
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH may need to be adjusted to facilitate the coupling reaction.
3. Isolation and Purification:
-
The azo dye will precipitate out of the solution.
-
Collect the crude dye by vacuum filtration and wash it thoroughly with cold water.
-
Purify the dye by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified dye in a vacuum oven.
Conclusion
References
- 1. Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijirset.com [ijirset.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Impact of Isomeric Structure on the Properties of Poly(diethylaniline)s: A Comparative Guide
A detailed analysis of the structure-property relationships in polymers synthesized from 2,6-, 2,4-, and 3,5-diethylaniline (B13564627) isomers reveals significant differences in their electrical, thermal, and morphological characteristics. The position of the ethyl groups on the aniline (B41778) monomer unit plays a critical role in determining the final properties of the resulting polymers, primarily due to steric hindrance effects that influence the degree of conjugation and interchain interactions.
This guide provides a comparative overview of poly(2,6-diethylaniline), poly(2,4-diethylaniline), and poly(3,5-diethylaniline), offering insights into how the monomer's isomeric form dictates the polymer's performance. This information is crucial for researchers and scientists in the fields of materials science and drug development for the rational design of conducting polymers with tailored properties.
Comparative Analysis of Poly(diethylaniline) Isomer Properties
The properties of polymers derived from diethylaniline isomers are strongly influenced by the steric hindrance imposed by the ethyl groups. Bulky substituents on the aromatic ring, particularly in the ortho position, can twist the polymer backbone, reducing the effective conjugation length and consequently impacting the electrical conductivity and other properties.
Based on established principles of structure-property relationships in substituted polyanilines, the following trends can be expected:
| Property | Poly(2,6-diethylaniline) | Poly(this compound) | Poly(3,5-diethylaniline) |
| Monomer Structure | Two ethyl groups at the ortho positions | One ethyl group at the ortho and one at the para position | Two ethyl groups at the meta positions |
| Expected Steric Hindrance | High | Moderate | Low |
| Expected Electrical Conductivity | Lowest | Intermediate | Highest |
| Expected Thermal Stability | Lower | Intermediate | Higher |
| Expected Morphology | More amorphous, less defined | Semi-crystalline, granular | More crystalline, fibrillar |
Note: The data in this table is based on established theoretical principles of structure-property relationships in polyanilines due to the limited availability of direct comparative experimental data for all three isomers in a single study.
Experimental Protocols
The following section outlines a general methodology for the synthesis and characterization of poly(diethylaniline) isomers.
Synthesis of Poly(diethylaniline) Isomers
A common method for the synthesis of these polymers is chemical oxidative polymerization.
Materials:
-
Diethylaniline isomer (2,6-, 2,4-, or 3,5-diethylaniline)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a specific amount of the chosen diethylaniline isomer in 1 M HCl.
-
Cool the solution in an ice bath to 0-5 °C.
-
Separately, dissolve an equimolar amount of ammonium persulfate in 1 M HCl and cool it to 0-5 °C.
-
Slowly add the ammonium persulfate solution to the diethylaniline solution with constant stirring.
-
Continue the polymerization reaction for a set period (e.g., 24 hours) at 0-5 °C.
-
The precipitated polymer is then collected by filtration.
-
Wash the polymer powder sequentially with deionized water, methanol, and acetone to remove unreacted monomer, oligomers, and oxidant.
-
Dry the final polymer product in a vacuum oven at a specific temperature (e.g., 60 °C) for 24 hours.
Characterization Techniques
-
Electrical Conductivity: The electrical conductivity of the pressed polymer pellets is typically measured using a four-point probe technique at room temperature.
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the polymers. TGA provides information on the decomposition temperature, while DSC can be used to determine glass transition temperatures and melting points.
-
Morphological Analysis: The surface morphology of the synthesized polymers is examined using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
Structure-Property Relationship Visualization
The following diagram illustrates the logical relationship between the isomeric structure of the diethylaniline monomer and the resulting polymer properties.
Safety Operating Guide
Proper Disposal of 2,4-Diethylaniline: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,4-diethylaniline. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. This compound, like other aniline (B41778) compounds, is considered hazardous and requires careful waste management.
Hazard Identification and Immediate Precautions
This compound is a hazardous substance. Aniline and its derivatives are known to be toxic if inhaled, swallowed, or absorbed through the skin. Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE). All work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2]
Waste Classification and Handling
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound
-
Contaminated personal protective equipment (gloves, lab coats)
-
Spill cleanup materials[3]
-
Empty containers that are not thoroughly decontaminated
Crucially, hazardous waste must not be disposed of in regular trash or poured down the drain. [1][3] Evaporation in a fume hood is not an acceptable method of disposal.[3]
Personal Protective Equipment (PPE) for Disposal
When handling this compound waste, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton) | Nitrile gloves are NOT recommended for aniline and may not offer sufficient protection.[1] |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes and vapors.[2] |
| Skin and Body | Fully-buttoned lab coat or chemical-resistant suit | Prevents skin contact from splashes or spills.[1][2] |
| Respiratory | Respirator with an organic vapor filter (if not in a fume hood) | Prevents inhalation of toxic fumes.[2] |
Step-by-Step Disposal Protocol
The following procedure outlines the standard operating procedure for the disposal of this compound waste.
Step 1: Container Selection and Preparation
-
Select a chemically compatible container for the waste. A polyethylene (B3416737) container is often suitable for aniline waste.[1]
-
The container must have a leak-proof, screw-on cap. Makeshift closures like parafilm are not acceptable.[3]
-
Ensure the container is clean and free of any contaminants that might react with the aniline waste.
Step 2: Waste Collection
-
Carefully transfer the this compound waste into the designated container.
-
Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or acids.[4]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
Step 3: Labeling
-
Properly label the waste container. The label must include:
Step 4: Storage
-
Keep the waste container securely closed at all times, except when adding waste.[3]
-
Store the container in a designated and clearly marked satellite accumulation area within the laboratory.[1][3]
-
This area should be away from incompatible materials.[1]
Step 5: Disposal
-
Once the container is full or the accumulation time limit set by your institution is reached, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[3]
-
Follow all institutional procedures for waste manifest and handover.
Spill and Decontamination Procedures
Small Spills: If a small amount of this compound is spilled and can be cleaned up in under 10 minutes by trained personnel:
-
Evacuate non-essential personnel from the area.[5]
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., sand, vermiculite).[1][5]
-
Place the absorbent material into a designated hazardous waste container.[1]
-
Decontaminate the spill area.[1]
Large Spills: For large spills, or if you are not trained to handle them:
-
Evacuate the area immediately.
-
Secure the area and prevent entry.
-
Contact your institution's EHS or emergency response team.[1]
Decontamination:
-
Wipe down work surfaces and equipment after each use to prevent the accumulation of chemical residue.[1]
-
At the end of a project, thoroughly decontaminate the designated work area before resuming any other laboratory work.[1]
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling 2,4-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2,4-diethylaniline. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound was not retrievable, data from structurally similar aromatic amines, such as 2,4-dimethylaniline, N,N-diethylaniline, and 2,6-diethylaniline, indicate a comparable hazard profile. Aromatic amines are generally toxic and pose significant health risks upon exposure.
Anticipated Hazards:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Skin and Eye Irritation: Can cause serious eye and skin irritation.[3]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the required PPE for different operational scenarios.
| Scenario | Required Personal Protective Equipment |
| Receiving and Storage | - Safety glasses with side shields- Nitrile or neoprene gloves |
| Weighing and Aliquoting | - Chemical safety goggles or a full-face shield- Chemical-resistant gloves (nitrile or neoprene)- Laboratory coat- Work must be conducted in a certified chemical fume hood. |
| Experimental Use | - Chemical safety goggles and a full-face shield- Chemical-resistant gloves (nitrile or neoprene)- Chemical-resistant apron over a laboratory coat- Full-length pants and closed-toe shoes- A respirator with an organic vapor cartridge is recommended. |
| Spill Cleanup | - Full-face respirator with organic vapor cartridges- Chemical-resistant coveralls- Heavy-duty chemical-resistant gloves- Chemical-resistant boots |
| Waste Disposal | - Chemical safety goggles- Chemical-resistant gloves (nitrile or neoprene)- Laboratory coat |
Operational Plan: Step-by-Step Guidance
3.1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly and correctly labeled.
-
Wear safety glasses and nitrile gloves during the inspection process.
3.2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
-
The storage area should be clearly marked with appropriate hazard warnings.
3.3. Handling and Experimental Use:
-
All handling of this compound, including weighing and transferring, must be performed in a certified chemical fume hood to prevent inhalation of vapors.
-
Use non-sparking tools and avoid sources of ignition.[5]
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling the chemical.[5]
3.4. Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Wear the appropriate PPE for spill cleanup as detailed in the table above.
-
For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.
-
Place the absorbed material into a sealed and labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site after the material has been collected.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste in designated, sealed, and clearly labeled containers.
-
Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[6]
-
Do not dispose of this compound down the drain or in the general trash.[7][8]
Emergency Procedures
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[9]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][9]
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. hopemaxchem.com [hopemaxchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. angenechemical.com [angenechemical.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
